Product packaging for N-Benzyloxycarbonyl (S)-Lisinopril-d5(Cat. No.:)

N-Benzyloxycarbonyl (S)-Lisinopril-d5

Cat. No.: B588172
M. Wt: 544.6 g/mol
InChI Key: WIRGFGHUACTNCM-OFXAPOSGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Benzyloxycarbonyl (S)-Lisinopril-d5, also known as this compound, is a useful research compound. Its molecular formula is C29H37N3O7 and its molecular weight is 544.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H37N3O7 B588172 N-Benzyloxycarbonyl (S)-Lisinopril-d5

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N3O7/c33-26(32-19-9-15-25(32)28(36)37)23(31-24(27(34)35)17-16-21-10-3-1-4-11-21)14-7-8-18-30-29(38)39-20-22-12-5-2-6-13-22/h1-6,10-13,23-25,31H,7-9,14-20H2,(H,30,38)(H,34,35)(H,36,37)/t23-,24-,25-/m0/s1/i1D,3D,4D,10D,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRGFGHUACTNCM-OFXAPOSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: N-Benzyloxycarbonyl (S)-Lisinopril-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of N-Benzyloxycarbonyl (S)-Lisinopril-d5. This stable isotope-labeled compound is a crucial tool in pharmacokinetic and metabolic studies of Lisinopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor.

Core Chemical Properties

This compound is a protected and deuterated form of Lisinopril. The benzyloxycarbonyl (Cbz or Z) group protects the primary amine of the lysine residue, and the five deuterium atoms on the phenyl ring serve as a mass shift marker for mass spectrometry-based detection, making it an ideal internal standard for quantitative analysis.[1][2]

Data Presentation

The key chemical and physical properties of this compound are summarized in the tables below.

Identifier Value Source
IUPAC Name(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-(phenyl-d5)propyl]amino]-6-[(phenylmethoxy)carbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid[3]
CAS Number1356931-02-6[1][2][4]
Molecular FormulaC₂₉H₃₂D₅N₃O₇[1][2]
Molecular Weight544.65 g/mol [1][2]
Physical and Chemical Properties Value Source
AppearanceWhite to off-white solid (presumed)General knowledge
SolubilitySoluble in methanol, water.[5]
StorageStore at 2-8°C.[4]
StabilityStable under recommended storage conditions.General knowledge

Experimental Protocols

Plausible Synthesis of this compound

Materials:

  • Nα-benzyloxycarbonyl-L-lysine

  • L-proline methyl ester hydrochloride

  • Ethyl 2-oxo-4-(phenyl-d5)-butyrate

  • Dicyclohexylcarbodiimide (DCC) or other coupling agents

  • N-hydroxysuccinimide (NHS)

  • Raney Nickel or Palladium on carbon (Pd/C) for hydrogenation

  • Appropriate solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Ethanol, Ethyl acetate)

  • Acids and bases for pH adjustment and workup (e.g., HCl, NaOH)

Methodology:

  • Activation of Nα-benzyloxycarbonyl-L-lysine: The carboxylic acid of Nα-benzyloxycarbonyl-L-lysine is activated, for example, by forming an N-hydroxysuccinimide (NHS) ester in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) in an anhydrous solvent such as dichloromethane (DCM).

  • Coupling with L-proline methyl ester: The activated lysine derivative is then reacted with L-proline methyl ester hydrochloride in the presence of a base (e.g., triethylamine) to neutralize the hydrochloride and facilitate the peptide bond formation. This reaction yields the dipeptide intermediate, Nα-benzyloxycarbonyl-L-lysyl-L-proline methyl ester.

  • Reductive Amination: The dipeptide is then reacted with ethyl 2-oxo-4-(phenyl-d5)-butyrate via reductive amination. This step involves the formation of a Schiff base between the free amine of the lysine residue and the keto-ester, followed by reduction. The reduction is typically carried out by catalytic hydrogenation using a catalyst such as Raney Nickel or Palladium on carbon under a hydrogen atmosphere. This step introduces the deuterated phenylpropyl group.

  • Hydrolysis/Deprotection: The final step involves the hydrolysis of the methyl and ethyl esters to the corresponding carboxylic acids. This is typically achieved by saponification using a base like sodium hydroxide in a mixture of water and an organic solvent. A subsequent acidic workup protonates the carboxylate groups. The benzyloxycarbonyl protecting group can be removed at this stage by hydrogenolysis if the final product desired is Lisinopril-d5. For this compound, this final deprotection step is omitted.

  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired high-purity compound.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for purity assessment and quantification. A C18 column with a gradient elution system of acetonitrile and water (containing an ion-pairing agent like trifluoroacetic acid) is commonly used for the analysis of Lisinopril and its impurities.[6]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected molecular ion peak would correspond to its molecular weight of 544.65 g/mol . Tandem mass spectrometry (MS/MS) can be used to confirm the structure by analyzing the fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule. The absence of signals corresponding to the phenyl protons and the presence of characteristic signals for the benzyloxycarbonyl group and the rest of the molecule would confirm the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carbonyl groups of the amides and carboxylic acids, and the N-H bonds.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound and the established mechanism of action of its parent compound, Lisinopril.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis start Starting Materials (Protected Lysine, Proline, Deuterated Phenylbutyrate) activation Activation of Protected Lysine start->activation coupling Coupling with Proline Ester activation->coupling reductive_amination Reductive Amination with Deuterated Keto-ester coupling->reductive_amination hydrolysis Ester Hydrolysis reductive_amination->hydrolysis purification Purification (Chromatography/Recrystallization) hydrolysis->purification final_product N-Benzyloxycarbonyl (S)-Lisinopril-d5 purification->final_product hplc HPLC (Purity) final_product->hplc Characterization ms Mass Spectrometry (Molecular Weight) final_product->ms nmr NMR Spectroscopy (Structure Elucidation) final_product->nmr ir IR Spectroscopy (Functional Groups) final_product->ir Mechanism_of_Action angiotensinogen Angiotensinogen renin Renin angiotensin_i Angiotensin I renin->angiotensin_i converts ace Angiotensin-Converting Enzyme (ACE) angiotensin_ii Angiotensin II ace->angiotensin_ii converts vasoconstriction Vasoconstriction angiotensin_ii->vasoconstriction aldosterone Aldosterone Secretion angiotensin_ii->aldosterone blood_pressure Increased Blood Pressure vasoconstriction->blood_pressure sodium_retention Sodium & Water Retention aldosterone->sodium_retention sodium_retention->blood_pressure lisinopril Lisinopril (and its deuterated analog) inhibition Inhibits lisinopril->inhibition inhibition->ace

References

An In-Depth Technical Guide to the Synthesis of N-Benzyloxycarbonyl-(S)-Lisinopril-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of a plausible synthetic route for N-Benzyloxycarbonyl-(S)-Lisinopril-d5, a deuterated and protected analog of the angiotensin-converting enzyme (ACE) inhibitor, Lisinopril. This guide is intended for an audience with expertise in organic chemistry and drug development, offering detailed experimental protocols, data presentation in tabular format, and visualizations of the synthetic workflow and the relevant biological pathway.

Introduction

Lisinopril is a widely prescribed medication for the treatment of hypertension and heart failure. Its mechanism of action involves the inhibition of ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), leading to vasodilation and a reduction in blood pressure. Stable isotope-labeled analogs of pharmaceuticals, such as N-Benzyloxycarbonyl-(S)-Lisinopril-d5, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis. The N-benzyloxycarbonyl (Cbz) protecting group facilitates synthetic manipulations and can be a key feature in certain analytical applications. This guide outlines a detailed methodology for the synthesis of this important research compound.

Core Synthesis Data

The following table summarizes the key reactants and expected products for the proposed synthesis of N-Benzyloxycarbonyl-(S)-Lisinopril-d5.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Role
L-LysineC₆H₁₄N₂O₂146.19Starting Material
Benzyl ChloroformateC₈H₇ClO₂170.59Protecting Group Reagent
L-ProlineC₅H₉NO₂115.13Coupling Partner
Ethyl (S)-2-oxo-4-phenyl-d5-butyrateC₁₂H₉D₅O₃213.28Deuterated Side Chain
N⁶-Benzyloxycarbonyl-L-lysineC₁₄H₂₀N₂O₄280.32Intermediate
N⁶-Benzyloxycarbonyl-L-lysyl-L-prolineC₁₉H₂₇N₃O₅377.44Dipeptide Intermediate
N-Benzyloxycarbonyl-(S)-Lisinopril-d5C₂₉H₃₂D₅N₃O₇544.65Final Product

Experimental Protocols

The synthesis of N-Benzyloxycarbonyl-(S)-Lisinopril-d5 can be achieved through a multi-step process involving the protection of L-lysine, peptide coupling with L-proline, and subsequent reductive amination with a deuterated keto-ester, followed by final deprotection.

Step 1: Synthesis of N⁶-Benzyloxycarbonyl-L-lysine
  • Reaction Setup: L-lysine (1.0 eq) is dissolved in a 1:1 mixture of 1,4-dioxane and water. The solution is cooled to 0-5 °C in an ice bath.

  • Protection: Sodium bicarbonate (2.5 eq) is added to the solution, followed by the slow, dropwise addition of benzyl chloroformate (1.1 eq) while maintaining the temperature below 10 °C.

  • Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is washed with diethyl ether to remove unreacted benzyl chloroformate. The aqueous layer is then acidified to pH 3-4 with 1M HCl, resulting in the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield N⁶-Benzyloxycarbonyl-L-lysine.

Step 2: Synthesis of N⁶-Benzyloxycarbonyl-L-lysyl-L-proline
  • Activation: N⁶-Benzyloxycarbonyl-L-lysine (1.0 eq) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). A coupling agent like N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and an activator such as N-hydroxysuccinimide (NHS, 1.1 eq) are added, and the mixture is stirred at 0 °C for 30 minutes.

  • Coupling: L-proline (1.2 eq), dissolved in a minimal amount of water or DMF, is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

  • Work-up and Isolation: The dicyclohexylurea byproduct is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield N⁶-Benzyloxycarbonyl-L-lysyl-L-proline.

Step 3: Synthesis of N-Benzyloxycarbonyl-(S)-Lisinopril-d5
  • Reductive Amination: N⁶-Benzyloxycarbonyl-L-lysyl-L-proline (1.0 eq) and ethyl (S)-2-oxo-4-phenyl-d5-butyrate (1.1 eq) are dissolved in a protic solvent like methanol or ethanol.

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), is added portion-wise at 0 °C. The reaction is stirred at room temperature for 24-48 hours. The pH is maintained between 6 and 7 by the addition of acetic acid if necessary.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to 8-9 with a mild base. The aqueous layer is washed with ethyl acetate to remove impurities. The pH of the aqueous layer is then carefully adjusted to 4-5 with a mild acid, leading to the precipitation of the product. The crude product is collected and purified by column chromatography on silica gel to afford N-Benzyloxycarbonyl-(S)-Lisinopril-d5.

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for N-Benzyloxycarbonyl-(S)-Lisinopril-d5.

Synthesis_Workflow Lysine L-Lysine ProtectedLysine N⁶-Benzyloxycarbonyl- L-lysine Lysine->ProtectedLysine NaHCO₃, Dioxane/H₂O CbzCl Benzyl Chloroformate CbzCl->ProtectedLysine Dipeptide N⁶-Benzyloxycarbonyl- L-lysyl-L-proline ProtectedLysine->Dipeptide DCC, NHS Proline L-Proline Proline->Dipeptide FinalProduct N-Benzyloxycarbonyl- (S)-Lisinopril-d5 Dipeptide->FinalProduct NaBH₃CN, MeOH Ketoester Ethyl (S)-2-oxo- 4-phenyl-d5-butyrate Ketoester->FinalProduct

Caption: Proposed synthetic route for N-Benzyloxycarbonyl-(S)-Lisinopril-d5.

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)

Lisinopril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE) within the RAAS pathway. The diagram below outlines this critical signaling cascade.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R Renin Renin (from Kidney) Renin->AngiotensinI ACE ACE (Angiotensin-Converting Enzyme) ACE->AngiotensinII Lisinopril Lisinopril (ACE Inhibitor) Lisinopril->ACE Inhibits Aldosterone Aldosterone Secretion (Adrenal Gland) AT1R->Aldosterone Vasoconstriction Vasoconstriction AT1R->Vasoconstriction NaRetention Na⁺ and H₂O Retention (Kidney) Aldosterone->NaRetention BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure NaRetention->BloodPressure

Caption: The Renin-Angiotensin-Aldosterone System and the site of Lisinopril action.

Conclusion

This technical guide provides a viable and detailed synthetic strategy for the preparation of N-Benzyloxycarbonyl-(S)-Lisinopril-d5. The outlined experimental protocols are based on established chemical transformations and are designed to be reproducible in a standard organic synthesis laboratory. The inclusion of clear data tables and visual diagrams for both the synthetic workflow and the biological pathway of action aims to facilitate a deeper understanding for researchers and professionals in the field of drug development and medicinal chemistry. The availability of this deuterated analog is crucial for advancing the understanding of Lisinopril's pharmacology and for the development of robust bioanalytical methods.

N-Benzyloxycarbonyl (S)-Lisinopril-d5: A Technical Guide to Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the structural elucidation of N-Benzyloxycarbonyl (S)-Lisinopril-d5, a deuterated and protected form of the angiotensin-converting enzyme (ACE) inhibitor, Lisinopril. This document details the expected analytical data, outlines comprehensive experimental protocols for its characterization, and presents a plausible synthetic pathway.

Introduction

This compound is a stable isotope-labeled derivative of Lisinopril. The N-benzyloxycarbonyl (Cbz or Z) group protects the primary amine on the lysine side chain, and the five deuterium atoms on the phenyl ring make it a valuable internal standard for pharmacokinetic and metabolic studies. Understanding its structure is crucial for its application in drug development and clinical research. Lisinopril itself is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), which plays a critical role in the Renin-Angiotensin-Aldosterone System (RAAS) and blood pressure regulation.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below.

PropertyValueReference(s)
IUPAC Name (2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid[1]
CAS Number 1356931-02-6[2][3][4]
Molecular Formula C₂₉H₃₂D₅N₃O₇[2][3]
Molecular Weight 544.65 g/mol [2][3]
Synonyms (S)-1-[N2-(1-Carboxy-3-phenylpropyl)-N-benzyloxycarbonyl-L-lysyl]-L-proline-d5[3][4]

Proposed Synthetic Pathway

Synthetic_Pathway A L-Lysine B N-Benzyloxycarbonyl-L-Lysine A->B Cbz-Cl, Base C Protected Dipeptide B->C L-Proline derivative, Coupling agent E This compound Ethyl Ester C->E Reductive Amination with D D Ethyl 2-oxo-4-(phenyl-d5)butyrate F This compound E->F Hydrolysis

Caption: Proposed synthesis of this compound.

Structural Elucidation: Experimental Protocols and Data

Comprehensive structural elucidation of this compound would involve a combination of spectroscopic techniques. Below are the detailed experimental protocols and a summary of the expected data.

Mass Spectrometry

Protocol: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid and introduced via direct infusion or liquid chromatography.

Expected Data:

ParameterExpected Value
Ionization Mode ESI Positive
Expected [M+H]⁺ m/z 545.66
Expected [M+Na]⁺ m/z 567.64
High-Resolution [M+H]⁺ 545.3155 (Calculated for C₂₉H₃₃D₅N₃O₇)
Major Fragments Loss of the Cbz group, cleavage of amide bonds, loss of the proline moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field spectrometer. The sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Expected ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12Broad singlet2HCarboxylic acid protons
~7.3Multiplet5HAromatic protons of the Cbz group
~5.0Singlet2HMethylene protons of the Cbz group
~4.2 - 4.5Multiplet2Hα-protons of lysine and proline
~3.0 - 3.5Multiplet4HProline ring protons and lysine side-chain protons
~2.5 - 2.9Multiplet2HBenzylic protons adjacent to the d5-phenyl ring
~1.2 - 2.2Multiplet~12HAliphatic protons of lysine and proline side chains

Note: The absence of signals in the aromatic region corresponding to the phenylpropyl moiety would confirm the deuteration at these positions.

Expected ¹³C NMR Data:

Chemical Shift (ppm)Assignment
~170-175Carboxylic acid and amide carbonyl carbons
~156Carbamate carbonyl carbon
~137Aromatic quaternary carbon of the Cbz group
~127-129Aromatic carbons of the Cbz group
~65Methylene carbon of the Cbz group
~50-60α-carbons of lysine and proline
~20-40Aliphatic carbons of lysine, proline, and phenylpropyl moieties
Infrared (IR) Spectroscopy

Protocol: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample would be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Expected IR Data:

Wavenumber (cm⁻¹)Functional Group Assignment
~3300 (broad)O-H stretch of carboxylic acids
~3030Aromatic C-H stretch (from Cbz group)
~2930Aliphatic C-H stretch
~2200C-D stretch (may be weak and overlapped)
~1720C=O stretch of carboxylic acids
~1650Amide I band (C=O stretch)
~1540Amide II band (N-H bend and C-N stretch)
~1250C-O stretch of the carbamate

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Lisinopril functions by inhibiting the Angiotensin-Converting Enzyme (ACE). The N-benzyloxycarbonyl protected form is expected to act as a prodrug, which upon in-vivo cleavage of the protecting group, releases the active Lisinopril. The diagram below illustrates the role of ACE in the RAAS pathway and the inhibitory action of Lisinopril.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen:s->AngiotensinI:n AngiotensinII Angiotensin II AngiotensinI:s->AngiotensinII:n Vasoconstriction Vasoconstriction AngiotensinII:s->Vasoconstriction:n Aldosterone Aldosterone Secretion AngiotensinII:s->Aldosterone:n Renin Renin Renin->Angiotensinogen ACE ACE ACE->AngiotensinI Lisinopril Lisinopril Lisinopril->ACE inhibits BloodPressure Increased Blood Pressure Vasoconstriction:e->BloodPressure:w Aldosterone:e->BloodPressure:w

Caption: Inhibition of ACE by Lisinopril within the RAAS pathway.

Conclusion

The structural elucidation of this compound relies on a combination of modern analytical techniques. While specific experimental data for this molecule is not widely published, this guide provides a comprehensive overview of the expected analytical outcomes and the methodologies required for its characterization. The information presented herein serves as a valuable resource for researchers and professionals involved in the development and analysis of stable isotope-labeled drug standards.

References

In-Depth Technical Guide: Characterization of N-Benzyloxycarbonyl (S)-Lisinopril-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of N-Benzyloxycarbonyl (S)-Lisinopril-d5, a stable isotope-labeled derivative of the angiotensin-converting enzyme (ACE) inhibitor, Lisinopril. This document details the compound's properties, proposed synthesis, and analytical characterization methodologies.

Compound Overview

This compound is a deuterated and N-protected form of Lisinopril. The benzyloxycarbonyl (Cbz) group serves as a protecting group for the secondary amine in the lysyl residue, a common strategy in peptide synthesis to prevent unwanted side reactions. The deuterium labeling (d5) on the phenyl ring makes it a suitable internal standard for mass spectrometry-based quantitative analysis of Lisinopril in biological matrices, enhancing accuracy and precision.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name (2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid[1]
Synonyms N-Cbz-(S)-Lisinopril-d5, (S)-1-[N2-(1-Carboxy-3-phenylpropyl)-N-benzyloxycarbonyl-L-lysyl]-L-proline-d5[2]
CAS Number 1356931-02-6[1][2]
Molecular Formula C₂₉H₃₂D₅N₃O₇[2]
Molecular Weight 544.65 g/mol [2]

Proposed Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic workflow is outlined below. This pathway involves the protection of L-lysine, followed by coupling with L-proline and a deuterated phenylpropyl derivative.

Synthetic Workflow Proposed Synthesis of this compound A L-Lysine B Nε-Benzyloxycarbonyl-L-lysine A->B Benzyl Chloroformate, Base C Nε-Cbz-L-lysyl-L-proline B->C L-Proline, Coupling Agent (e.g., DCC/HOBt) E This compound C->E Reductive Amination with D, H₂, Pd/C D Ethyl 2-oxo-4-(phenyl-d5)butyrate Analytical_Workflow Analytical Characterization Workflow Start Synthesized Compound HPLC HPLC/UPLC Analysis Start->HPLC MS Mass Spectrometry (MS) Start->MS NMR NMR Spectroscopy Start->NMR Purity Purity Assessment (e.g., >98%) HPLC->Purity Identity Structural Confirmation MS->Identity Isotopic Isotopic Enrichment Confirmation MS->Isotopic NMR->Identity RAAS_Pathway Lisinopril's Mechanism of Action in the RAAS Pathway cluster_0 cluster_1 Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Renin Renin ACE ACE Lisinopril Lisinopril Lisinopril->ACE Inhibition

References

Technical Guide: N-Benzyloxycarbonyl (S)-Lisinopril-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzyloxycarbonyl (S)-Lisinopril-d5, a stable isotope-labeled derivative of Lisinopril. This document includes key chemical data, a representative synthetic protocol, and an illustration of the parent compound's mechanism of action.

Core Compound Data

This compound is a protected and deuterated form of Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor. The introduction of deuterium atoms provides a valuable tool for various research applications, including metabolic studies and use as an internal standard in quantitative analysis.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 1356931-02-6[1][2][3][4][5]
Chemical Name (S)-1-[N2-(1-Carboxy-3-phenylpropyl)-N-benzyloxycarbonyl-L-lysyl]-L-proline-d5[1][3][5]
Synonyms Protected Lisinopril-d5[3][5]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₉H₃₂D₅N₃O₇[1][4]
Molecular Weight 544.65 g/mol [1][4]
Physical Description Powder[5]
Purity ≥98%[5]
Storage Conditions 2-8°C, protected from air and light[5]
Solubility Chloroform, Dichloromethane, DMSO[5]

Representative Experimental Protocol: Synthesis of Lisinopril Analogs

The following is a generalized experimental protocol for the synthesis of Lisinopril, which can be adapted for the preparation of this compound. The synthesis of the target molecule involves the coupling of protected amino acids and subsequent deprotection steps. The deuterated phenyl group is typically introduced using a deuterated starting material.

Materials:

  • L-lysine derivative (N⁶-protected)

  • Ethyl 2-oxo-4-phenylbutyrate (or its deuterated analog)

  • L-proline derivative

  • Protecting group reagents (e.g., Trifluoroacetyl, Benzyloxycarbonyl)

  • Coupling agents (e.g., DCCI, N-hydroxysuccinimide)

  • Hydrogenation catalyst (e.g., Raney-Nickel, Palladium on carbon)

  • Appropriate solvents (e.g., ethanol, n-butanol)

  • Acids and bases for pH adjustment and hydrolysis

Methodology:

  • Protection of L-lysine: The ε-amino group of L-lysine is first protected to prevent side reactions. This can be achieved using reagents like ethyl trifluoroacetate. The α-amino group is then protected with a benzyloxycarbonyl (Cbz) group.

  • Coupling with L-proline: The protected L-lysine is then condensed with an L-proline ester.

  • Reductive Amination: The resulting dipeptide is condensed with ethyl 2-oxo-4-phenylbutyrate-d5. This is followed by a hydrogenation reaction in the presence of a catalyst, such as Raney-Nickel, to form the N²-(1-(S)-ethoxycarbonyl-3-phenylpropyl-d5) group.

  • Deprotection: The protecting groups are removed to yield the final product. For instance, a trifluoroacetyl group can be removed under basic conditions. If a benzyl ester was used for proline, it can be removed by hydrogenation.

  • Purification: The final compound is purified using techniques such as chromatography to achieve the desired purity.

Mechanism of Action: Lisinopril

Lisinopril, the parent compound of this compound, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[6][7][8] ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure.[6]

The diagram below illustrates the signaling pathway of the RAAS and the inhibitory action of Lisinopril.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Lisinopril Lisinopril Lisinopril->ACE Inhibition Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Lisinopril on ACE.

By inhibiting ACE, lisinopril prevents the conversion of angiotensin I to angiotensin II.[6][7][8] Angiotensin II is a potent vasoconstrictor and also stimulates the secretion of aldosterone, which leads to sodium and water retention.[6][8] Therefore, the inhibition of ACE by lisinopril results in vasodilation and reduced aldosterone levels, ultimately leading to a decrease in blood pressure.[6][9][10]

References

Navigating the Frontier of ACE Inhibition: A Technical Guide to Deuterated Lisinopril Derivatives for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lisinopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, and explores the potential for the development of its deuterated derivatives. While specific research on deuterated lisinopril is not yet publicly available, this document synthesizes the known attributes of lisinopril with the established principles of drug deuteration to offer a forward-looking resource for researchers in this innovative field. By understanding the foundational pharmacology of lisinopril and the strategic advantages of deuterium substitution, scientists can better envision and design future research endeavors.

Lisinopril: A Foundational Overview

Lisinopril is a potent, long-acting ACE inhibitor used in the management of hypertension, heart failure, and following myocardial infarction.[1][2][3] Unlike many other ACE inhibitors, lisinopril is not a prodrug and is excreted unchanged in the urine.[1][3][4]

Mechanism of Action

Lisinopril competitively inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II.[1][3] This leads to vasodilation and reduced aldosterone secretion, resulting in lower blood pressure.[1][5] The inhibition of ACE also leads to an increase in bradykinin, a vasodilator, which may contribute to the therapeutic effects of lisinopril.[2]

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure_Inc Increased Blood Pressure Vasoconstriction->Blood_Pressure_Inc Aldosterone->Blood_Pressure_Inc Renin Renin ACE ACE Lisinopril Lisinopril Lisinopril->ACE Inhibits

Caption: Lisinopril's Mechanism of Action.

Pharmacokinetic Profile

Lisinopril exhibits variable absorption, with a bioavailability of approximately 25%.[6][7] It is not metabolized in the body and is eliminated entirely through the kidneys.[1][3][7] The half-life of lisinopril is around 12 hours, supporting once-daily dosing.[1][4]

ParameterValueReference
Bioavailability~25% (range 6-60%)[2][6]
Time to Peak Concentration6-8 hours[3][6]
Protein BindingDoes not bind to albumin[3]
MetabolismNot metabolized[1][3][4]
Elimination Half-life~12 hours (accumulation)[1][4][7]
ExcretionUnchanged in urine[1][3][6]
Table 1. Pharmacokinetic Parameters of Lisinopril.

The Potential of Deuterated Lisinopril Derivatives

Deuteration, the substitution of hydrogen with its heavy isotope deuterium, is a strategy used in drug development to improve the pharmacokinetic and/or toxicity profile of a drug.[8][9] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can make the molecule more resistant to metabolic breakdown.[8][10]

Rationale for Deuterating Lisinopril

While lisinopril itself is not metabolized, deuteration could still be explored for several reasons. Strategic deuteration might subtly alter the molecule's conformation, potentially influencing its binding affinity to the ACE enzyme or its interaction with drug transporters. Although less common, non-metabolic degradation pathways could also be affected. The primary benefit of deuteration is often seen in drugs that undergo extensive metabolism, where it can lead to a longer half-life, reduced formation of toxic metabolites, and a more consistent plasma concentration.[8][10] For a non-metabolized drug like lisinopril, the impact of deuteration would be a novel area of investigation.

Hypothetical Synthesis and Experimental Workflow

A hypothetical synthesis of a deuterated lisinopril derivative would involve the use of deuterated starting materials or reagents at a key step in the synthetic pathway. The following diagram illustrates a generalized workflow for the development and analysis of such a compound.

cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_evaluation Biological Evaluation Start Deuterated Starting Material Reaction Chemical Synthesis Start->Reaction Purification Purification (e.g., HPLC) Reaction->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS HPLC HPLC Analysis Purification->HPLC In_Vitro In Vitro ACE Inhibition Assay HPLC->In_Vitro In_Vivo In Vivo Pharmacokinetic Studies HPLC->In_Vivo

Caption: Experimental Workflow for Deuterated Lisinopril.

Key Experimental Protocols

While specific protocols for deuterated lisinopril are not available, established methods for the analysis of lisinopril can be adapted.

Synthesis of Lisinopril

The synthesis of lisinopril has been described in the literature and typically involves the coupling of protected amino acid derivatives.[11][12] A common route involves the reaction of N⁶-trifluoroacetyl-L-lysine anhydride with L-proline, followed by condensation with ethyl 2-oxo-4-phenyl butyrate and subsequent hydrogenation.[11]

Analytical Characterization

A variety of analytical methods are used for the determination of lisinopril in pharmaceutical preparations and biological fluids.[13][14][15][16]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for the analysis of lisinopril and its impurities.[13][15] A typical HPLC method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[15]

  • Mass Spectrometry (MS): LC-MS can be used for the sensitive and specific quantification of lisinopril and to identify any potential metabolites or degradation products.[14] For a deuterated analog, MS would be crucial to confirm the incorporation and location of deuterium.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for the structural elucidation of lisinopril and would be the definitive method to confirm the position of deuterium atoms in a deuterated derivative.[14]

In Vitro ACE Inhibition Assay

The inhibitory activity of a deuterated lisinopril derivative against ACE would be a critical in vitro experiment. This is often performed using a spectrophotometric or fluorometric assay that measures the rate of substrate cleavage by ACE in the presence and absence of the inhibitor.

Regulatory Considerations for Deuterated Drugs

The U.S. Food and Drug Administration (FDA) has recognized deuterated drugs as new chemical entities (NCEs), which can provide commercial advantages, including patent protection.[17] The development of a deuterated analog of an approved drug may be expedited through the 505(b)(2) regulatory pathway, which allows for the use of existing data from the non-deuterated drug.[8][18] However, bridging studies are required to demonstrate the safety and efficacy of the new deuterated compound.[9]

Future Directions

The development of deuterated lisinopril derivatives represents an intriguing area for future research. Key investigations would need to focus on:

  • Strategic Deuteration: Identifying the optimal positions for deuterium substitution to potentially influence the drug's properties.

  • Pharmacokinetic and Pharmacodynamic Profiling: Conducting in vitro and in vivo studies to compare the deuterated analog to lisinopril.

  • Long-Term Safety and Efficacy: Evaluating the long-term effects of the deuterated compound.

This guide serves as a foundational resource to stimulate and inform such research, bridging the known science of lisinopril with the innovative potential of deuteration.

References

The Benzyloxycarbonyl (Cbz) Protecting Group in Lisinopril Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lisinopril, a potent angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure. Its synthesis, a multi-step process involving the coupling of L-lysine and L-proline derivatives, necessitates the strategic use of protecting groups to ensure regioselectivity and prevent unwanted side reactions. While various protecting groups, such as trifluoroacetyl and tert-butyloxycarbonyl (Boc), are commonly employed in documented industrial syntheses, this technical guide focuses on the role and application of the benzyloxycarbonyl (Cbz or Z) protecting group. We will explore a plausible synthetic pathway for lisinopril utilizing the Cbz group, detail relevant experimental protocols, and discuss the inherent advantages and disadvantages of this classical protecting group strategy in the context of modern pharmaceutical manufacturing.

Introduction to Protecting Groups in Peptide Synthesis

The synthesis of peptides and peptide-like molecules such as lisinopril requires the selective formation of amide bonds between specific amino acid residues. To achieve this, the nucleophilic amino groups of the constituent amino acids must be temporarily blocked or "protected" to prevent them from reacting indiscriminately. The ideal protecting group should be easy to introduce, stable under the conditions of the coupling reaction, and readily removable under mild conditions that do not compromise the integrity of the final molecule.

The benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas in 1932, was one of the first and most influential protecting groups in peptide chemistry. Its stability to a range of reaction conditions and its facile removal by catalytic hydrogenolysis have made it a valuable tool in the organic chemist's arsenal for decades.

A Plausible Synthetic Pathway for Lisinopril Utilizing the Cbz Protecting Group

The synthesis of lisinopril involves the formation of a dipeptide-like structure from L-lysine and L-proline, followed by N-alkylation. The lysine residue possesses two amino groups, the α-amino and the ε-amino group, both of which must be considered in a protection strategy. The following proposed pathway illustrates the use of the Cbz group to protect these functionalities.

Workflow of Lisinopril Synthesis with Cbz Protection

The overall synthetic workflow can be visualized as a multi-stage process, beginning with the protection of the starting amino acid, L-lysine, followed by coupling with L-proline, N-alkylation, and concluding with the deprotection of the Cbz groups to yield the final active pharmaceutical ingredient (API).

Lisinopril_Synthesis_Workflow A L-Lysine B Nα,Nε-di-Cbz-L-Lysine A->B Cbz-Cl, Base D Nα,Nε-di-Cbz-L-Lysyl-L-Proline Methyl Ester B->D Coupling Agent (e.g., DCC/HOBt) C L-Proline Methyl Ester C->D F Protected Lisinopril Intermediate D->F Reductive Amination (H₂, Catalyst) E Ethyl 2-oxo-4-phenylbutyrate E->F G Lisinopril (Final Product) F->G Deprotection (Catalytic Hydrogenolysis)

Caption: Synthetic workflow for lisinopril using Cbz protection.

Experimental Protocols

The following are detailed, representative methodologies for the key steps in the Cbz-protected synthesis of lisinopril. These protocols are based on established chemical principles for peptide synthesis and Cbz group manipulation.

Protection of L-Lysine: Synthesis of Nα,Nε-dibenzyloxycarbonyl-L-lysine

Objective: To protect both the α- and ε-amino groups of L-lysine using benzyl chloroformate (Cbz-Cl).

Methodology:

  • L-Lysine monohydrochloride (1 equivalent) is dissolved in a 2 M aqueous solution of sodium hydroxide.

  • The solution is cooled to 0-5°C in an ice bath.

  • Benzyl chloroformate (2.5 equivalents) and a 2 M aqueous solution of sodium hydroxide are added portion-wise and simultaneously to the reaction mixture, maintaining the pH between 9 and 10.

  • The reaction is stirred vigorously at 0-5°C for 2-3 hours.

  • The reaction mixture is then allowed to warm to room temperature and stirred for an additional 12 hours.

  • The aqueous solution is washed with diethyl ether to remove any unreacted benzyl chloroformate.

  • The aqueous layer is acidified to pH 2 with concentrated hydrochloric acid, resulting in the precipitation of the product.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield Nα,Nε-dibenzyloxycarbonyl-L-lysine.

Coupling of Cbz-Protected Lysine with L-Proline Methyl Ester

Objective: To form the peptide bond between the Cbz-protected lysine and L-proline methyl ester.

Methodology:

  • Nα,Nε-dibenzyloxycarbonyl-L-lysine (1 equivalent) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • The solution is cooled to 0°C.

  • N-Hydroxybenzotriazole (HOBt) (1.1 equivalents) and dicyclohexylcarbodiimide (DCC) (1.1 equivalents) are added to the solution.

  • The mixture is stirred at 0°C for 30 minutes.

  • L-Proline methyl ester hydrochloride (1 equivalent) and a tertiary amine base such as N-methylmorpholine (NMM) (1 equivalent) are added to the reaction mixture.

  • The reaction is stirred at 0°C for 2 hours and then at room temperature for 18 hours.

  • The precipitated dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the residue is redissolved in ethyl acetate.

  • The organic layer is washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the di-Cbz-protected dipeptide ester.

Reductive Amination

Objective: To introduce the 1-carboxy-3-phenylpropyl group at the N-terminus of the dipeptide.

Methodology:

  • The di-Cbz-protected dipeptide ester (1 equivalent) and ethyl 2-oxo-4-phenylbutyrate (1.2 equivalents) are dissolved in methanol.

  • A catalytic amount of a palladium catalyst (e.g., 10% Pd/C) is added.

  • The mixture is subjected to hydrogenation at a suitable pressure (e.g., 50 psi) until the reaction is complete (monitored by TLC or HPLC).

  • The catalyst is removed by filtration through Celite.

  • The filtrate is concentrated under reduced pressure to yield the fully protected lisinopril precursor.

Deprotection of the Cbz Groups and Ester Hydrolysis

Objective: To remove the Cbz protecting groups and hydrolyze the methyl ester to yield lisinopril.

Methodology:

  • The fully protected lisinopril precursor is dissolved in a mixture of methanol and water.

  • A catalytic amount of palladium on carbon (10% Pd/C) is added.

  • The mixture is hydrogenated at atmospheric pressure until the deprotection is complete.

  • The catalyst is removed by filtration.

  • An aqueous solution of lithium hydroxide (or sodium hydroxide) is added to the filtrate to hydrolyze the ester.

  • The reaction is stirred at room temperature until the hydrolysis is complete.

  • The solution is then neutralized with a dilute acid, and the product is purified by crystallization or chromatography to yield lisinopril.

Quantitative Data and Comparison

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsTypical Yields (General Peptide Synthesis)
Benzyloxycarbonyl Cbz or Z Benzyl chloroformate Catalytic Hydrogenolysis (H₂/Pd-C), HBr/AcOH, Na/NH₃ Good to Excellent
tert-ButoxycarbonylBocDi-tert-butyl dicarbonateStrong acids (e.g., TFA)Excellent
FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuMild base (e.g., Piperidine)Excellent
TrifluoroacetylTFATrifluoroacetic anhydrideMild base (e.g., NH₃, NaOH)Good to Excellent

Advantages and Disadvantages of the Cbz Group in Lisinopril Synthesis

The choice of a protecting group is a critical decision in the design of a synthetic route, with significant implications for process efficiency, cost, and environmental impact.

Logical Relationships in Protecting Group Selection

Protecting_Group_Considerations Cbz Cbz Group Stability Chemical Stability Cbz->Stability Deprotection Deprotection Method Cbz->Deprotection Cost Reagent Cost Cbz->Cost Safety Process Safety Cbz->Safety Advantages Advantages Stability->Advantages Stable to mild acids/bases Deprotection->Advantages Clean deprotection by-products (toluene, CO₂) Disadvantages Disadvantages Deprotection->Disadvantages Catalyst poisoning possible H₂ gas required (flammable) Not compatible with other reducible groups Cost->Advantages Relatively inexpensive reagents Safety->Disadvantages Use of flammable H₂ gas

Caption: Key considerations for using the Cbz group in synthesis.

Advantages:

  • Stability: The Cbz group is stable to a wide range of reagents, including those used for the formation of peptide bonds and certain deprotection conditions for other protecting groups (e.g., the acid-labile Boc group), allowing for orthogonal protection strategies.

  • Clean Deprotection: Catalytic hydrogenolysis, the most common method for Cbz removal, is a clean reaction, yielding the deprotected amine, toluene, and carbon dioxide as by-products, which are easily removed.

  • Cost-Effectiveness: Benzyl chloroformate, the reagent used for introducing the Cbz group, is relatively inexpensive, which is a significant consideration for large-scale industrial synthesis.

Disadvantages:

  • Catalyst Poisoning: The palladium catalyst used for hydrogenolysis can be poisoned by sulfur-containing compounds, which may be present as impurities or in other parts of the molecule in different synthetic contexts.

  • Hydrogenation Requirements: The use of hydrogen gas and a flammable catalyst requires specialized equipment and safety precautions, particularly on an industrial scale.

  • Incompatibility with Reducible Groups: The conditions for Cbz deprotection via hydrogenolysis are not compatible with other functional groups that are sensitive to reduction, such as alkynes, alkenes, or some aromatic systems. In the case of lisinopril, this is not a major concern as the molecule does not contain such functionalities.

Conclusion

The benzyloxycarbonyl protecting group represents a viable, albeit less commonly documented, option for the synthesis of lisinopril. Its well-understood chemistry, stability, and the clean nature of its removal by catalytic hydrogenolysis offer several advantages. However, the practical considerations of handling hydrogen gas and the potential for catalyst poisoning must be carefully managed in an industrial setting. While modern syntheses may favor other protecting groups for reasons of process optimization and compatibility with automated synthesis, the Cbz group remains a robust and historically significant tool in the synthesis of complex peptide-based pharmaceuticals like lisinopril. This guide provides the foundational knowledge for researchers and drug development professionals to evaluate the potential application of the Cbz protecting group in their synthetic strategies for lisinopril and related compounds.

A Technical Guide to the Isotopic Labeling of ACE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles, methodologies, and applications of isotopically labeling Angiotensin-Converting Enzyme (ACE) inhibitors. The strategic incorporation of isotopes—both stable and radioactive—is a critical tool in modern drug discovery and development, enabling precise investigation into the pharmacokinetics, pharmacodynamics, metabolism, and in vivo distribution of these vital cardiovascular drugs. This document provides detailed experimental protocols, quantitative data for comparative analysis, and visual workflows to support researchers in this field.

Introduction to Isotopic Labeling in ACE Inhibitor Research

Isotopic labeling involves the replacement of one or more atoms in a molecule with an isotope of the same element. In the context of ACE inhibitors, this technique provides a powerful means to "tag" and trace the drug molecule without significantly altering its chemical and biological properties.[1][2] The applications are broad and impactful:

  • Stable Isotope Labeling (SIL): Utilizing non-radioactive isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), SIL is primarily coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[] It is the gold standard for quantitative bioanalysis (e.g., in pharmacokinetic studies) and for elucidating metabolic pathways.[1][] Labeled compounds serve as ideal internal standards in MS-based assays, correcting for variations during sample preparation and analysis.[]

  • Radioisotope Labeling: Incorporating radioactive isotopes like Tritium (³H), Carbon-11 (¹¹C), Fluorine-18 (¹⁸F), and Gallium-67 (⁶⁷Ga) allows for highly sensitive detection. This is the cornerstone of non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), which can visualize the distribution of ACE inhibitors and their binding to target tissues in real-time.[4][5][6]

The Renin-Angiotensin-Aldosterone System (RAAS) Pathway

ACE inhibitors exert their therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS). A clear understanding of this signaling cascade is essential for interpreting data from isotopic labeling studies. The primary role of ACE is to convert the inactive decapeptide Angiotensin I into the potent vasoconstrictor Angiotensin II. Angiotensin II then binds to AT1 receptors, triggering a cascade that leads to vasoconstriction and aldosterone secretion, ultimately increasing blood pressure. ACE inhibitors block this conversion. Furthermore, ACE is also responsible for the degradation of bradykinin, a vasodilator. Inhibition of ACE leads to increased bradykinin levels, which contributes to the blood pressure-lowering effect of the drugs.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of ACE inhibitors.

Quantitative Data on Labeled ACE Inhibitors

The efficacy of a labeling strategy is determined by several quantitative parameters. The following tables summarize key data from various studies, providing a benchmark for comparison.

Table 1: Radiochemical Synthesis Parameters

Labeled Compound Isotope Precursor/Method Radiochemical Yield (RCY) Molar Activity (GBq/μmol) Radiochemical Purity Reference
[¹⁸F]AlF-DX600-BCH ¹⁸F NOTA-DX600 20.4 ± 5.2% 13.5 - 18.5 >99% [7]
[⁶⁷Ga]Ga-DOTA-LIS-02 ⁶⁷Ga DOTA-Lisinopril Conjugate Not Reported 80 MBq/nmol (80) >99% [5][8]
[¹⁸F]F-MLN-4760 ¹⁸F ¹⁸F/Cl Exchange on MLN-4760 ~30% 3.7 29.89% [9]
S[¹⁸F]FB (precursor) ¹⁸F Trimethylammonium substitution 25% (decay corrected) Not Reported Not Reported [4]

| [³H]Enalapril Maleate | ³H | Reaction with L-[4,5-³H]proline | 27% | Not Reported | Not Reported |[10] |

Table 2: In Vitro Binding and In Vivo Uptake Data

Labeled Compound Target Assay Type Binding Affinity (Kd / Ki) In Vivo Uptake (%ID/g) Reference
Unlabeled Lisinopril Rat Lung ACE (Site 1) Radioligand Displacement 25 ± 1 pM Not Applicable [11]
Unlabeled Lisinopril Rat Lung ACE (Site 2) Radioligand Displacement 848 ± 107 pM Not Applicable [11]
[⁶⁷Ga]Ga-DOTA-LIS-02 Human ACE Cell Uptake (HEK-ACE) Not Reported 14 ± 3% (in xenografts at 1h) [5][8]
Unlabeled BCY20862 ACE2 Inhibition Assay Ki = 0.22 nM Not Applicable [6]

| [¹⁸F]AlF-DX600-BCH | ACE2 | PET Imaging (Rat Kidney) | Not Reported | SUVmax > 50 |[12] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of labeled compounds. Below are representative protocols derived from published literature.

Protocol 1: Synthesis of a ⁶⁷Ga-Labeled Lisinopril Conjugate for SPECT Imaging

This protocol is based on the methodology for preparing lisinopril conjugates for radiolabeling.[5][8]

Step 1: Synthesis of DOTA-Lisinopril Conjugate

  • Solid-Phase Peptide Synthesis (SPPS): A linker (e.g., a polyethylene glycol spacer) is first assembled on a solid-phase resin.

  • Coupling of Lisinopril: The N-terminus of the linker is coupled to the ε-amino group of a protected lisinopril derivative. Standard peptide coupling reagents like HBTU/DIPEA are used.

  • Coupling of DOTA: The chelator DOTA-NHS-ester is reacted with the free N-terminus of the linker-lisinopril construct.

  • Cleavage and Purification: The final conjugate is cleaved from the resin using trifluoroacetic acid (TFA), precipitated with cold ether, and purified by reversed-phase high-performance liquid chromatography (RP-HPLC). The product identity is confirmed by mass spectrometry.

Step 2: Radiolabeling with Gallium-67

  • Preparation: To a solution of the DOTA-lisinopril conjugate (e.g., 1 nmol in 100 µL of metal-free water), add 400 µL of sodium acetate buffer (0.5 M, pH 4.5).

  • Labeling Reaction: Add [⁶⁷Ga]GaCl₃ (approx. 100 MBq) to the buffered conjugate solution.

  • Incubation: Heat the reaction mixture at 95°C for 15 minutes.

  • Quality Control: Cool the reaction to room temperature. Determine the radiochemical purity using RP-HPLC with a radioactivity detector. A purity of >99% is typically achieved.[8]

  • Purification: If necessary, purify the radiolabeled product using a C18 Sep-Pak cartridge to remove any unchelated ⁶⁷Ga.

Protocol 2: General Workflow for Stable Isotope Labeling in a Drug Metabolism Study

This protocol outlines a typical workflow for investigating the metabolism of an ACE inhibitor using a stable isotope-labeled version (e.g., Deuterium-labeled).[1][][13][14]

Step 1: Synthesis of Deuterated ACE Inhibitor

  • Labeling Strategy: Identify a position on the ACE inhibitor molecule that is metabolically stable to prevent loss of the label. Often, this involves replacing C-H bonds with C-D bonds.

  • Synthetic Route: Employ a deuterated reagent in the synthesis. For example, use a deuterated starting material or a reducing agent like sodium borodeuteride (NaBD₄) for reductive amination steps common in ACE inhibitor synthesis. Direct hydrogen/deuterium exchange reactions can also be used on a late-stage intermediate.[15]

  • Purification and Characterization: Purify the final deuterated compound by HPLC. Confirm the position and extent of deuterium incorporation using ¹H-NMR, ²H-NMR, and high-resolution mass spectrometry (HRMS).

Step 2: In Vitro Metabolism Assay

  • Incubation: Incubate the deuterated ACE inhibitor (e.g., at 1 µM) with human liver microsomes (or other metabolic systems like S9 fraction or hepatocytes) in the presence of NADPH as a cofactor.

  • Time Points: Run the incubation for several time points (e.g., 0, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding a cold organic solvent like acetonitrile.

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

Step 3: LC-MS/MS Analysis

  • Chromatography: Separate the parent drug and its metabolites using a C18 HPLC column with a gradient of water and acetonitrile (both containing 0.1% formic acid).

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: Process the data using specialized software. Look for unique isotopic doublets (the unlabeled endogenous compound vs. the deuterated drug) and characteristic mass shifts corresponding to metabolic transformations (e.g., +15.99 Da for hydroxylation) on the labeled parent drug. This allows for confident identification of drug-related metabolites against the complex biological matrix.

Visualized Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental and logical workflows.

Experimental Workflow for PET Imaging Study

This workflow outlines the key stages of performing a preclinical PET imaging study to evaluate a new radiolabeled ACE inhibitor.

Caption: A generalized workflow for a preclinical PET imaging study with a radiolabeled ACE inhibitor.
Logic Diagram for Stable Isotope Labeling (SIL) Analysis

This diagram illustrates the logical process of using a stable isotope-labeled compound as an internal standard for quantitative analysis by LC-MS.

Caption: Logic of using a stable isotope-labeled internal standard for quantitative bioanalysis.

Conclusion

The isotopic labeling of ACE inhibitors is an indispensable strategy in pharmaceutical sciences. Stable isotopes provide unparalleled accuracy for quantitative analysis and metabolism studies, forming the bedrock of ADME and pharmacokinetic profiling. Concurrently, radioisotopes enable powerful in vivo imaging techniques that offer profound insights into the biodistribution, target engagement, and pharmacodynamics of these drugs within a living system. The protocols, data, and workflows presented in this guide serve as a technical resource to aid researchers in the design and execution of robust experiments, ultimately accelerating the development of safer and more effective cardiovascular therapies.

References

Technical Guide: N-Benzyloxycarbonyl (S)-Lisinopril-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Benzyloxycarbonyl (S)-Lisinopril-d5, a key isotopically labeled internal standard used in the quantitative analysis of the angiotensin-converting enzyme (ACE) inhibitor, lisinopril. This document outlines its physicochemical properties, a proposed synthetic pathway, and detailed experimental protocols for its application in bioanalytical methods.

Physicochemical Properties

This compound is a protected and deuterated form of lisinopril. The N-benzyloxycarbonyl (Cbz or Z) group protects the primary amine of the lysine side chain, and the five deuterium atoms are incorporated into the phenyl ring of the 4-phenylbutanoic acid moiety. These features make it an ideal internal standard for mass spectrometry-based quantification of lisinopril, as it co-elutes with the analyte but is mass-shifted, allowing for precise and accurate measurement.

PropertyValue
Chemical Name (2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid[1]
Synonyms (S)-1-[N2-(1-Carboxy-3-phenylpropyl)-N-benzyloxycarbonyl-L-lysyl]-L-proline-d5[2][3]
CAS Number 1356931-02-6[1][2][3]
Molecular Formula C₂₉H₃₂D₅N₃O₇[2][3][4]
Molecular Weight 544.65 g/mol [2][4]
Applications Protected Lisinopril-d5, intended for use as an internal standard for the quantification of lisinopril by GC- or LC-MS.[3]
Storage Conditions 2-8°C Refrigerator.[3]
Solubility Soluble in Chloroform, Dichloromethane, DMSO.

Note: Quantitative data such as purity and isotopic enrichment are lot-specific and are provided in the Certificate of Analysis by the manufacturer.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not publicly available, a potential synthetic route can be proposed based on established methods for the synthesis of lisinopril and its analogs.[5][6] The key steps would involve the protection of L-lysine, coupling with L-proline, and subsequent reaction with a deuterated phenylbutanoic acid derivative.

The proposed synthetic workflow is outlined below:

G cluster_0 Step 1: Protection of L-Lysine cluster_1 Step 2: Coupling with L-Proline cluster_2 Step 3: Reductive Amination cluster_3 Step 4: Hydrolysis lysine L-Lysine cbz_lysine N⁶-Benzyloxycarbonyl-L-lysine lysine->cbz_lysine Benzyl Chloroformate (Cbz-Cl), Base dipeptide N⁶-Cbz-L-lysyl-L-proline Ester cbz_lysine->dipeptide Coupling Agent (e.g., DCC/HOBt) proline_ester L-Proline Ester proline_ester->dipeptide protected_lisinopril Protected N-Cbz-(S)-Lisinopril-d5 Ester dipeptide->protected_lisinopril Reductive Amination (e.g., NaBH₃CN) keto_acid Ethyl 2-oxo-4-(phenyl-d5)butyrate keto_acid->protected_lisinopril final_product N-Benzyloxycarbonyl (S)-Lisinopril-d5 protected_lisinopril->final_product Base Hydrolysis (e.g., LiOH)

Proposed Synthetic Workflow for this compound.

This proposed pathway illustrates a logical sequence for the synthesis, commencing with the protection of the lysine side chain, followed by peptide coupling and the introduction of the deuterated side chain via reductive amination, and concluding with the hydrolysis of the ester to yield the final product.

Application in Bioanalytical Methods

This compound is primarily used as an internal standard (IS) in the quantification of lisinopril in biological matrices, such as human plasma. The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS assays, as it effectively corrects for variability in sample preparation and matrix effects.[7][8]

The general workflow for using this internal standard in a bioanalytical assay is depicted below:

G sample Plasma Sample is_spike Spike with N-Cbz-(S)-Lisinopril-d5 (IS) sample->is_spike extraction Solid Phase Extraction (SPE) is_spike->extraction lcms LC-MS/MS Analysis extraction->lcms quant Quantification (Analyte/IS Peak Area Ratio) lcms->quant

Analytical Workflow for Lisinopril Quantification using a Deuterated Internal Standard.
Experimental Protocol: Quantification of Lisinopril in Human Plasma

The following protocol is adapted from a validated LC-MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma, which utilizes lisinopril-d5 as the internal standard.[9][10]

3.1.1. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of human plasma in a polypropylene tube, add the internal standard solution (lisinopril-d5).

  • Vortex the mixture for 30 seconds.

  • Load the entire mixture onto a pre-conditioned Oasis HLB (1 mL, 30 mg) extraction cartridge.

  • Wash the cartridge with 1 mL of purified water.

  • Elute the analytes with 1 mL of mobile phase.

  • Inject the eluate into the LC-MS/MS system.

3.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

ParameterCondition
LC System Agilent 1200 Series
Column Hypersil Gold C18 (50 mm × 3.0 mm, 5 µm)
Mobile Phase Acetonitrile : 5.0 mM Ammonium Formate, pH 4.5 (85:15, v/v)
Flow Rate 0.5 mL/min
Run Time 2.0 min
MS System MDS Sciex API 4000
Ionization Mode Electrospray Ionization (ESI), Negative
Quantification Multiple Reaction Monitoring (MRM)
MRM Transition (Lisinopril) m/z 404.3 → 114.1
MRM Transition (Lisinopril-d5) m/z 409.3 → 114.1

3.1.3. Method Validation Data

The performance of the described LC-MS/MS method is summarized in the table below.[10]

ParameterResult
Linearity Range 0.50–250.0 ng/mL
Intra-batch Precision (% CV) ≤ 5.26%
Inter-batch Precision (% CV) ≤ 5.26%
Extraction Recovery 96.6%–103.1%
IS-Normalized Matrix Factor 0.97 to 1.03

This data demonstrates that the method is linear, precise, and accurate for the quantification of lisinopril in human plasma, with the deuterated internal standard effectively compensating for matrix effects and extraction variability.

Conclusion

This compound serves as a critical tool for researchers and drug development professionals engaged in the pharmacokinetic and bioequivalence studies of lisinopril. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data. This guide provides a comprehensive overview of its properties and a detailed protocol for its application, supporting its effective implementation in a laboratory setting.

References

In-Depth Technical Guide: Safety Profile of N-Benzyloxycarbonyl (S)-Lisinopril-d5

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N-Benzyloxycarbonyl (S)-Lisinopril-d5 is publicly available. This guide is compiled from safety data for the closely related compounds Lisinopril and Lisinopril Dihydrate. The deuterium labeling (d5) is not expected to significantly alter the primary toxicological properties of the molecule. The N-benzyloxycarbonyl group is a common protecting group in organic synthesis. Researchers and drug development professionals should handle this compound with the care required for a potentially pharmacologically active and hazardous substance, incorporating the information below into a comprehensive risk assessment.

Chemical and Physical Properties

This section summarizes the known physical and chemical properties of this compound and its parent compound, Lisinopril. This data is crucial for proper handling, storage, and emergency response planning.

PropertyThis compoundLisinopril
CAS Number 1356931-02-6[1][2][3]76547-98-3[4]
Molecular Formula C₂₉H₃₂D₅N₃O₇[1][5]C₂₁H₃₁N₃O₅[4]
Molecular Weight 544.65 g/mol [1][3][5]405.5 g/mol [4]
Appearance Solid powder (Appearance not explicitly stated, inferred from suppliers)[6]Solid[4]
Melting Point Not determined148 °C[4]
Boiling Point Not determinedNot determined
Solubility Soluble in Chloroform, Dichloromethane, DMSO[6]Water: 97,000 mg/L[4]
Storage Temperature 2-8°C, protected from air and light[3][6]Store at controlled room temperature (20-25°C), protect from moisture and heat[7]

Hazard Identification and Classification

Based on the safety data for Lisinopril, this compound should be considered a hazardous substance. The primary health concerns are related to its potential reproductive toxicity and target organ effects.

Hazard ClassGHS Classification (for Lisinopril)Precautionary Statements
Reproductive Toxicity Category 1A (H360: May damage fertility or the unborn child)[8]P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P308 + P313: IF exposed or concerned: Get medical advice/ attention.
Specific Target Organ Toxicity (Repeated Exposure) Category 2 (H373: May cause damage to organs (Kidney) through prolonged or repeated exposure)P260: Do not breathe dust/ fume/ gas/ mist/ vapors/ spray.
Skin Irritation Category 2 (H315: Causes skin irritation)[8]P280: Wear protective gloves.
Eye Irritation May cause eye irritation[9]P280: Wear eye protection/ face protection.

Experimental Protocols and Handling Procedures

Due to the lack of specific experimental protocols for this compound, the following section outlines general best practices for handling potent chemical compounds in a laboratory setting, adapted from the safety information for Lisinopril.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should guide the selection of appropriate PPE. The following are minimum recommendations:

  • Eye Protection: Chemical safety glasses or goggles.[9]

  • Hand Protection: Impermeable gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

  • Respiratory Protection: Required when dusts are generated. Use a NIOSH-approved respirator with an appropriate particulate filter.

Engineering Controls
  • Work with this compound in a well-ventilated area.

  • For procedures that may generate dust, use a chemical fume hood or a ventilated balance enclosure.

General Hygiene Measures
  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.[9]

  • Immediately change contaminated clothing.

  • Apply preventive skin protection.

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Skin Contact Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if symptoms occur.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[9]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[9]
Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[8]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[8]

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Toxicological Information

The toxicological data for Lisinopril provides insight into the potential health effects of this compound.

Toxicological EndpointFinding for Lisinopril
Acute Oral Toxicity Low acute oral toxicity.[9]
Carcinogenicity No evidence of a tumorigenic effect in animal studies.[7][9]
Mutagenicity Not considered to be genotoxic.[9]
Reproductive Toxicity May damage the unborn child.[9]
Sensitization Unlikely to cause skin sensitization.[9]

Ecological Information

Ecological ParameterFinding for Lisinopril
Persistence and Degradability Shows no evidence for biodegradability in water.[9]
Bioaccumulative Potential Low potential for bioaccumulation.[9]
Mobility in Soil Soluble in water.[9]

Visualized Workflows

The following diagrams illustrate standard laboratory safety workflows that should be adopted when handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_start Start: Handling Potent Compound risk_assessment Conduct Risk Assessment prep_start->risk_assessment select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) risk_assessment->select_ppe prep_engineering Prepare Engineering Controls (Fume Hood, Ventilated Enclosure) select_ppe->prep_engineering weigh_compound Weigh Compound in Ventilated Area prep_engineering->weigh_compound dissolve_compound Dissolve in Appropriate Solvent weigh_compound->dissolve_compound conduct_experiment Conduct Experiment dissolve_compound->conduct_experiment decontaminate Decontaminate Work Surfaces conduct_experiment->decontaminate dispose_waste Dispose of Waste in Accordance with Regulations decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands cleanup_end End wash_hands->cleanup_end

Caption: Workflow for Handling Potent Chemical Compounds.

G cluster_response Emergency Response: Chemical Spill spill_detected Spill Detected evacuate_area Evacuate Immediate Area spill_detected->evacuate_area alert_supervisor Alert Supervisor and Safety Officer evacuate_area->alert_supervisor assess_spill Assess Spill Size and Hazard alert_supervisor->assess_spill is_major Major Spill? assess_spill->is_major major_spill_response Contact Emergency Response Team is_major->major_spill_response Yes minor_spill_response Contain Spill with Absorbent Material is_major->minor_spill_response No response_end End Response major_spill_response->response_end cleanup_spill Clean Up Spill Following SDS Protocol minor_spill_response->cleanup_spill dispose_waste Dispose of Contaminated Materials as Hazardous Waste cleanup_spill->dispose_waste decontaminate Decontaminate Area dispose_waste->decontaminate report_incident Complete Incident Report decontaminate->report_incident report_incident->response_end

Caption: Emergency Response Procedure for a Chemical Spill.

References

Methodological & Application

Application Note and Protocol for the Quantification of Lisinopril in Human Plasma using N-Benzyloxycarbonyl (S)-Lisinopril-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of Lisinopril in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs N-Benzyloxycarbonyl (S)-Lisinopril-d5, a stable isotope-labeled derivative, as an internal standard (IS) to ensure accuracy and precision. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is intended for pharmacokinetic studies, bioequivalence assessments, and clinical monitoring of Lisinopril.

Introduction

Lisinopril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension, heart failure, and following myocardial infarction.[1][2] It functions by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II within the renin-angiotensin-aldosterone system (RAAS).[3][4] Accurate quantification of lisinopril in biological matrices is crucial for pharmacokinetic and bioequivalence studies.

LC-MS/MS has become the preferred method for the determination of lisinopril in plasma due to its high sensitivity, selectivity, and speed.[5][6] The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS as it effectively compensates for variations in sample preparation and matrix effects. This compound is a suitable internal standard for lisinopril analysis. The benzyloxycarbonyl (Cbz) protecting group on the primary amine of the lysine residue increases the molecular weight and can modify the chromatographic properties of the internal standard, ensuring it does not interfere with the native analyte while co-eluting closely enough for effective matrix effect correction.

This application note details a robust LC-MS/MS method for the quantification of lisinopril in human plasma, utilizing this compound as the internal standard.

Signaling Pathway of Lisinopril's Action

Lisinopril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE) in the Renin-Angiotensin-Aldosterone System (RAAS). This pathway plays a critical role in the regulation of blood pressure. The diagram below illustrates the RAAS and the point of inhibition by Lisinopril.

RAAS_Pathway cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Adrenal_Gland->Aldosterone Kidney Kidney Aldosterone->Kidney Na_H2O_Retention Na+ and H2O Retention Kidney->Na_H2O_Retention BP_Increase Increased Blood Pressure Renin Renin ACE ACE (Angiotensin-Converting Enzyme) Lisinopril Lisinopril Lisinopril->Inhibition

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Lisinopril on ACE.

Experimental Workflow

The overall experimental workflow for the quantification of lisinopril in human plasma is depicted in the following diagram.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Human Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Perchloric Acid or Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS System Supernatant_Transfer->Injection Chromatography Chromatographic Separation (C18 Reverse-Phase Column) Injection->Chromatography Ionization Electrospray Ionization (ESI) (Positive Mode) Chromatography->Ionization Detection Tandem Mass Spectrometry (Multiple Reaction Monitoring - MRM) Ionization->Detection Quantification Quantification (Peak Area Ratio vs. Concentration) Detection->Quantification Results Pharmacokinetic Parameters Quantification->Results

Caption: Experimental workflow for the LC-MS/MS analysis of Lisinopril.

Detailed Experimental Protocol

This protocol is a recommended starting point and may require optimization for specific instrumentation and laboratory conditions.

Materials and Reagents
  • Lisinopril reference standard

  • This compound (Internal Standard)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Perchloric Acid

  • Ultrapure water

  • Human plasma (with K2-EDTA as anticoagulant)

Stock and Working Solutions
  • Lisinopril Stock Solution (1 mg/mL): Accurately weigh and dissolve Lisinopril in ultrapure water.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Lisinopril stock solution with a 50:50 mixture of methanol and water to create calibration standards. Prepare a working solution of the internal standard by diluting the stock solution with the same solvent mixture.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Vortex for 30 seconds.

  • Add 300 µL of cold 10% perchloric acid in water or acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
Parameter Condition
LC System UPLC/HPLC system capable of binary gradients
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1
Source Temperature 120°C
Desolvation Temperature 350°C
Collision Gas Argon

Data Presentation

Table 1: Multiple Reaction Monitoring (MRM) Transitions
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) (Predicted)
Lisinopril406.2246.120-25
This compound (IS)545.3 (Predicted)246.1 (Predicted)25-30

Note: The m/z values and collision energy for this compound are predicted and should be optimized during method development. The predicted precursor ion for the IS is based on [M+H]+ of C29H32D5N3O7. The product ion is predicted based on a common fragmentation pathway with lisinopril.

Table 2: Method Validation Parameters (Based on typical performance for Lisinopril assays)
Parameter Typical Range
Linearity Range 1 - 250 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and robust approach for the quantification of lisinopril in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for regulated bioanalysis in support of clinical and pharmaceutical research. The provided protocol offers a solid foundation for method development and validation in any bioanalytical laboratory.

References

Application Notes and Protocols for the Quantification of Lisinopril using N-Benzyloxycarbonyl (S)-Lisinopril-d5 as an Internal Standard Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lisinopril is a potent angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure.[1] Accurate and precise quantification of lisinopril in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[2] The gold standard for such bioanalytical assays is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[3] The use of a stable isotope-labeled internal standard is paramount for correcting matrix effects and other sources of variability, thereby ensuring the reliability of the results.[4]

This document provides detailed application notes and protocols for the quantification of lisinopril in human plasma using its deuterated analog, lisinopril-d5, as an internal standard. While N-Benzyloxycarbonyl (S)-Lisinopril-d5 is not typically used directly as an internal standard in bioanalytical methods, it serves as a key intermediate in the synthesis of lisinopril-d5.[5][6] Understanding its role is valuable for researchers involved in the synthesis of labeled compounds for drug metabolism and pharmacokinetic (DMPK) studies.

Synthesis of the Internal Standard: The Role of this compound

The synthesis of stable isotope-labeled internal standards like lisinopril-d5 often involves a multi-step process where protecting groups are utilized to ensure specific reactions occur at the desired positions. The N-benzyloxycarbonyl (Cbz) group is a common amine protecting group in peptide synthesis and related chemical syntheses.

A plausible synthetic pathway for lisinopril-d5 would involve the use of deuterated starting materials and protection of the lysine side chain. This compound is a likely intermediate in such a synthesis, where the Cbz group protects the amine on the lysine backbone while other synthetic transformations are carried out. The final step would involve the deprotection of the Cbz group to yield lisinopril-d5. The purity and characterization of this synthetic intermediate are critical for ensuring the final internal standard is of high quality.

Application Note: Quantification of Lisinopril in Human Plasma by LC-MS/MS

Principle

This method employs protein precipitation for the extraction of lisinopril and its internal standard, lisinopril-d5, from human plasma. The extracted samples are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in the positive ion mode and multiple reaction monitoring (MRM).

Materials and Reagents
  • Lisinopril reference standard

  • Lisinopril-d5 internal standard

  • Human plasma (with K2EDTA as anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (deionized, 18 MΩ·cm)

Instrumentation
  • A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Lisinopril Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of lisinopril in methanol.

  • Lisinopril-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of lisinopril-d5 in methanol.

  • Working Solutions: Prepare serial dilutions of the lisinopril stock solution in a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of lisinopril-d5 at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation
  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the lisinopril-d5 internal standard working solution and vortex briefly.

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma 100 µL Plasma is Add 20 µL Lisinopril-d5 (IS) plasma->is precip Add 300 µL Methanol is->precip vortex1 Vortex precip->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject data Data Acquisition (MRM) inject->data peak_ratio Calculate Peak Area Ratio (Lisinopril/Lisinopril-d5) data->peak_ratio calibration Determine Concentration from Calibration Curve peak_ratio->calibration

Caption: Experimental workflow for the quantification of lisinopril in plasma.

LC-MS/MS Parameters

The following are typical starting parameters that may require optimization for a specific LC-MS/MS system.

ParameterCondition
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 5% B, ramp to 95% B over 2 minutes, hold for 1 minute, then return to initial conditions.
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Lisinopril: m/z 406.3 → 246.3[7]Lisinopril-d5: m/z 411.3 → 251.3 (hypothetical)
Collision Energy Optimized for each transition (e.g., 20-30 eV)
Source Temperature e.g., 120°C
Desolvation Temp. e.g., 350°C

Method Validation Data

The following tables summarize typical quantitative data obtained during method validation.

Table 1: Calibration Curve Linearity

Concentration Range (ng/mL)Correlation Coefficient (r²)Weighting Factor
0.5 - 250> 0.9951/x²

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.5< 15< 1585 - 115
Low1.5< 15< 1585 - 115
Medium100< 15< 1585 - 115
High200< 15< 1585 - 115

Table 3: Matrix Effect and Recovery

QC LevelConcentration (ng/mL)Matrix Effect (%)Recovery (%)
Low1.595 - 105> 80
High20095 - 105> 80

Signaling Pathways and Logical Relationships

The use of a stable isotope-labeled internal standard like lisinopril-d5 is based on the principle of isotope dilution mass spectrometry. The logical relationship for quantification is illustrated below.

G cluster_sample Biological Sample cluster_is Internal Standard cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification analyte Lisinopril (Unknown Amount) extraction Extraction from Matrix analyte->extraction is Lisinopril-d5 (Known Amount) is->extraction ms Measure Peak Area Ratio (Analyte/IS) extraction->ms quant Calculate Analyte Concentration ms->quant

Caption: Logical relationship for quantification using an internal standard.

Conclusion

The described LC-MS/MS method using lisinopril-d5 as an internal standard provides a robust, sensitive, and specific approach for the quantification of lisinopril in human plasma. This compound, while not used directly in the final analytical method, is a crucial synthetic intermediate for obtaining the high-purity internal standard required for these demanding bioanalytical applications. This protocol offers a solid foundation for researchers in drug development to accurately assess the pharmacokinetic properties of lisinopril.

References

Quantitative Analysis of Lisinopril in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

This application note details a robust and sensitive method for the quantitative analysis of lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, in human plasma. The methodology employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, lisinopril-d5, to ensure high accuracy and precision. This approach is particularly suited for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Introduction

Lisinopril is a widely prescribed medication for the treatment of hypertension and heart failure.[1][2] Accurate measurement of its concentration in biological matrices is crucial for clinical and research purposes. The use of a deuterated internal standard (IS), such as lisinopril-d5, is the gold standard for quantitative LC-MS/MS analysis. This is because the deuterated standard co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation and instrument response. This method, which involves a straightforward sample preparation and a rapid chromatographic run, provides the necessary sensitivity and selectivity for reliable lisinopril quantification in human plasma.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of lisinopril is depicted below.

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Lisinopril-d5 (IS) plasma->add_is protein_precipitation Protein Precipitation (e.g., with Methanol or Perchloric Acid) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation injection->chromatography ionization Electrospray Ionization (ESI) chromatography->ionization detection Mass Spectrometry Detection (MRM Mode) ionization->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Lisinopril calibration_curve->quantification

Figure 1: Experimental workflow for lisinopril quantification.

Detailed Protocols

Materials and Reagents
  • Lisinopril reference standard

  • Lisinopril-d5 internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or ammonium formate

  • Human plasma (blank)

  • Microcentrifuge tubes

  • Pipettes and tips

  • LC-MS/MS system

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and blank plasma at room temperature.

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add the lisinopril-d5 internal standard solution.

  • Add 300 µL of cold methanol (or other protein precipitating agent like perchloric acid) to the plasma sample.[3][4]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following table summarizes the typical LC-MS/MS parameters for the analysis of lisinopril.

ParameterRecommended Conditions
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., Hypersil Gold C18, 50 mm x 3.0 mm, 5 µm)[5]
Mobile PhaseA mixture of acetonitrile and 5.0 mM ammonium formate (pH 4.5 adjusted with 0.1% formic acid) (85:15, v/v)[5]
Flow Rate0.550 mL/min[5]
Column Temperature30 °C[5]
Injection Volume10-20 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive or Negative[4][5]
Scan TypeMultiple Reaction Monitoring (MRM)
MRM Transition (Lisinopril)m/z 406.3 → 246.3 (Positive Ion Mode)[6] or m/z 404.3 → 114.1 (Negative Ion Mode)[5]
MRM Transition (Lisinopril-d5)m/z 409.3 → 114.1 (Negative Ion Mode)[5]
Ion Spray Voltage-4500 V (Negative Ion Mode)[5]
Turbo Heater Temperature500 °C[5]
Calibration and Quality Control

Prepare calibration standards and quality control (QC) samples by spiking known concentrations of lisinopril into blank human plasma.[6][7] The concentration range should encompass the expected concentrations in the study samples. A typical calibration curve range for lisinopril is 0.50 to 250.0 ng/mL.[5] QC samples should be prepared at low, medium, and high concentrations.

Quantitative Data Summary

The performance of the LC-MS/MS method for lisinopril quantification is summarized in the table below, based on data from various validated methods.

ParameterTypical Value
Linearity Range 0.5 - 250 ng/mL[5]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[5]
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) Within ±15%
Recovery > 85%

Signaling Pathway and Logical Relationships

The mechanism of action of lisinopril involves the inhibition of the angiotensin-converting enzyme (ACE), which plays a key role in the renin-angiotensin-aldosterone system (RAAS).

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Renin Renin ACE ACE Lisinopril Lisinopril Lisinopril->ACE Inhibition BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure

Figure 2: Lisinopril's mechanism of action in the RAAS pathway.

Conclusion

The described LC-MS/MS method utilizing a deuterated internal standard provides a reliable, sensitive, and specific approach for the quantitative analysis of lisinopril in human plasma. The detailed protocol and performance characteristics demonstrate its suitability for demanding applications in clinical and pharmaceutical research.

References

Application Notes and Protocols for Lisinopril Quantification in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure.[1][2] Accurate quantification of lisinopril in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the sample preparation of lisinopril from plasma for subsequent analysis by various analytical techniques, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Lisinopril is a hydrophilic molecule, soluble in water and sparingly soluble in methanol.[3] It is a polyfunctional ampholyte with multiple pKa values (pKa1 2.5, pKa2 4.0, pKa3 6.7, pKa4 10.1), indicating the presence of both acidic and basic functional groups.[4] Its LogP value is -1.01 at pH 7, confirming its hydrophilic nature.[5] These physicochemical properties are critical considerations in the development of robust sample preparation methods. Unlike many other ACE inhibitors, lisinopril is not a prodrug and is excreted unchanged in the urine.[1]

The selection of an appropriate sample preparation method is paramount to remove endogenous plasma components such as proteins and phospholipids that can interfere with the analysis, leading to ion suppression in mass spectrometry and inaccurate quantification. The most common techniques for lisinopril extraction from plasma are protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE).

Quantitative Data Summary

The following table summarizes the quantitative data from various validated bioanalytical methods for lisinopril quantification in human plasma. This allows for a comparative assessment of different sample preparation techniques and analytical methodologies.

Sample Preparation MethodAnalytical MethodLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Mean Extraction Recovery (%)Reference
Protein PrecipitationLC-MS/MS2-2002Not Reported[3]
Protein PrecipitationLC-ESI-MS2.5-3202.5~80[1][6]
Protein PrecipitationLC-MS/MS1.03-2061.03Not Reported[7]
Protein PrecipitationLC/MS/MS1.29-1291.2997.5-105.9[4]
Solid-Phase Extraction (SPE)HPLC-Fluorimetric5-200563.41[8]
Solid-Phase Extraction (SPE)LC-MS/MS2.00-2002.00Not Reported
Magnetic Solid-Phase ExtractionHPLC-Fluorescence3-10003≥82.8
Liquid-Liquid ExtractionLC-MS/MS1.0-2001.096

Experimental Workflows and Protocols

This section provides detailed diagrams and protocols for the most commonly employed sample preparation methods for lisinopril quantification in plasma.

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma samples. It is often the first choice for bioanalytical method development due to its ease of use and high-throughput potential.

plasma Plasma Sample (e.g., 100 µL) is Add Internal Standard (IS) plasma->is precipitant Add Precipitating Agent (e.g., Methanol or Acetonitrile, 3:1 v/v) is->precipitant vortex Vortex Mix precipitant->vortex centrifuge Centrifuge (e.g., 14,000 rpm for 3 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Optional) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis

Caption: Workflow for Protein Precipitation.

Detailed Protocol for Protein Precipitation:

  • Thaw frozen plasma samples at room temperature.

  • Vortex the thawed plasma to ensure homogeneity.

  • Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Add 50 µL of the internal standard (IS) solution (e.g., enalaprilat or a stable isotope-labeled lisinopril).[1][3]

  • Add 300 µL of a cold precipitating agent, such as methanol or acetonitrile.[7] The final ratio of precipitant to plasma is typically 3:1 (v/v).

  • Vortex the mixture vigorously for 1-3 minutes to ensure complete protein precipitation.[1]

  • Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 3-5 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer the clear supernatant to a new tube.

  • (Optional but recommended for increased sensitivity) Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 50°C.[1]

  • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.

  • Centrifuge the reconstituted sample to remove any remaining particulate matter.

  • Transfer the final supernatant to an autosampler vial for injection into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a more selective sample clean-up technique that can provide cleaner extracts compared to protein precipitation, resulting in reduced matrix effects.

plasma Plasma Sample pretreat Pre-treat Plasma (e.g., acidify with HCl) plasma->pretreat load Load Pre-treated Sample pretreat->load condition Condition SPE Cartridge equilibrate Equilibrate SPE Cartridge condition->equilibrate equilibrate->load wash Wash Cartridge to Remove Interferences load->wash elute Elute Lisinopril wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction.

Detailed Protocol for Solid-Phase Extraction:

This protocol is based on the use of a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent like Oasis HLB).

  • Sample Pre-treatment: To 1 mL of plasma, add an appropriate internal standard. Acidify the sample, for example, by adding 2 mL of 0.1 M HCl, to ensure lisinopril is in its protonated form for better retention on the reversed-phase sorbent.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing a suitable solvent, such as methanol (e.g., 1 mL), through it.

  • SPE Cartridge Equilibration: Equilibrate the cartridge with an aqueous solution, such as water or a buffer (e.g., 1 mL), that mimics the pH of the pre-treated sample.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge at a slow and steady flow rate.

  • Washing: Wash the cartridge with a weak organic solvent or an acidic aqueous solution to remove unretained, hydrophilic interferences.

  • Elution: Elute lisinopril and the internal standard from the cartridge using a small volume of a strong organic solvent, such as methanol or acetonitrile, which may be acidified or basified to facilitate elution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

plasma Plasma Sample with IS ph_adjust Adjust pH of Plasma plasma->ph_adjust solvent Add Immiscible Organic Solvent (e.g., tert-butyl methyl ether) ph_adjust->solvent mix Vortex/Mix solvent->mix centrifuge Centrifuge to Separate Phases mix->centrifuge organic_layer Collect Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction.

Detailed Protocol for Liquid-Liquid Extraction:

  • To a 1.0 mL plasma sample in a glass tube, add the internal standard.

  • Adjust the pH of the plasma sample as needed to ensure lisinopril is in a neutral form to facilitate its extraction into the organic phase.

  • Add 4 mL of an immiscible organic solvent, such as tert-butyl methyl ether.

  • Vortex the mixture for several minutes to ensure thorough mixing and facilitate the transfer of lisinopril into the organic phase.

  • Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.

  • Carefully transfer the organic layer containing lisinopril to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of the mobile phase (e.g., 60 µL) for analysis.

Conclusion

The choice of sample preparation method for lisinopril quantification in plasma depends on several factors, including the desired level of sensitivity, sample throughput requirements, and the analytical instrumentation available. Protein precipitation offers a rapid and straightforward approach suitable for high-throughput analysis, while solid-phase extraction and liquid-liquid extraction provide cleaner extracts, which can be beneficial for achieving lower limits of quantification and minimizing matrix effects in LC-MS/MS analysis. The detailed protocols and comparative data presented in this document serve as a valuable resource for researchers and scientists in the development and validation of robust bioanalytical methods for lisinopril.

References

Application Notes and Protocols for the Quantitative Analysis of Lisinopril in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lisinopril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension, heart failure, and acute myocardial infarction.[1][2][3] Accurate and reliable quantification of lisinopril in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides a detailed protocol for the determination of lisinopril in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[4][5][6][7][8]

It is important to note that lisinopril is not metabolized in the body and is excreted unchanged in the urine.[2][3][9][10] Therefore, this protocol focuses on the quantification of the parent drug, lisinopril.

Mechanism of Action of Lisinopril

Lisinopril exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), which plays a key role in the renin-angiotensin-aldosterone system (RAAS).[3][11] By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, lisinopril leads to vasodilation and reduced aldosterone secretion, resulting in lower blood pressure.[3][11]

Lisinopril Mechanism of Action cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE ACE Angiotensin-Converting Enzyme (ACE) Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction BloodPressure Increased Blood Pressure Aldosterone->BloodPressure Vasoconstriction->BloodPressure Lisinopril Lisinopril Lisinopril->ACE Inhibits

Caption: Mechanism of action of Lisinopril in the Renin-Angiotensin-Aldosterone System.

Experimental Protocols

This section details the methodologies for sample preparation, LC-MS/MS analysis, and data quantification. The following protocols are compiled from established and validated methods in the scientific literature.[4][5][6][7][8][12]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and straightforward method for extracting lisinopril from plasma samples.[4][5]

  • Spike: To 100 µL of human plasma, add the internal standard (IS) solution (e.g., enalaprilat or lisinopril-d5).[4][7]

  • Precipitate: Add 200 µL of a precipitating agent such as methanol or a solution of perchloric acid.[4][5]

  • Vortex: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 g) for 5 minutes at 10°C to pellet the precipitated proteins.[7]

  • Inject: Carefully transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE offers a more rigorous cleanup, potentially reducing matrix effects and improving sensitivity.[7][13]

  • Condition: Condition an Oasis HLB SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of 5.0 mM ammonium formate (pH 3.0).[7]

  • Load: To 100 µL of plasma, add 50 µL of the internal standard solution and 100 µL of 5.0 mM ammonium formate (pH 3.0), vortex, and centrifuge. Load the supernatant onto the conditioned SPE cartridge.[7]

  • Wash: Wash the cartridge with 1.0 mL of 5.0 mM ammonium formate solution, followed by 1.0 mL of water.[7]

  • Elute: Elute lisinopril and the IS with 0.5 mL of the mobile phase solution into a clean collection tube.

  • Inject: Vortex the eluate and inject an aliquot into the LC-MS/MS system.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Methods Extraction Method cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Human Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Methanol) Add_IS->Protein_Precipitation SPE Solid-Phase Extraction (e.g., Oasis HLB) Add_IS->SPE Centrifuge Centrifugation Protein_Precipitation->Centrifuge Supernatant Collect Supernatant/Eluate SPE->Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Reversed-Phase) Supernatant->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification (Calibration Curve) MS->Quantification Results Pharmacokinetic Data Quantification->Results

Caption: General experimental workflow for the analysis of lisinopril in human plasma.

Liquid Chromatography Conditions
ParameterCondition 1Condition 2Condition 3
Column Phenomenex Luna 5 µm C18 (2)[4]Inertsil ODS-3, 3 µm (2.1 x 50 mm)[5]Hypersil Gold C18, 5 µm (50 x 3.0 mm)[7]
Mobile Phase A 10 mM Ammonium Acetate (pH 5.0)[4]Water with 0.2% Formic Acid[5]5.0 mM Ammonium Formate (pH 4.5)[7]
Mobile Phase B Methanol[4]Methanol[5]Acetonitrile[7]
Gradient/Isocratic Isocratic (70:30, A:B)[4]Isocratic (45:55, A:B)[5]Isocratic (15:85, A:B)[7]
Flow Rate Not SpecifiedNot Specified0.550 mL/min[7]
Column Temperature Not SpecifiedNot Specified30°C[7]
Injection Volume Not SpecifiedNot Specified5.0 µL[7]
Mass Spectrometry Conditions
ParameterCondition 1 (Positive Ion Mode)[4]Condition 2 (Positive Ion Mode)[6]Condition 3 (Negative Ion Mode)[7]
Ionization Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Scan Type Selected Reaction Monitoring (SRM)Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 406406.3404.3
Product Ion (m/z) 246246.3114.1
Internal Standard Enalaprilat (m/z 349 → 206)Ramipril (m/z 417.4 → 234.1)Lisinopril-d5 (m/z 409.3 → 114.1)
Collision Energy (eV) Not Specified23Not Specified
Ion Spray Voltage (V) Not Specified3300-4500
Source Temperature (°C) Not Specified120500

Quantitative Data Summary

The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of lisinopril in human plasma.

Method ReferenceLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
Meng et al., 2007[4]2 - 2002< 10< 10Within ±15
Li et al., 2012[5]1.03 - 2061.03≤ 11≤ 11Within ±6.8
Hammami et al., 2019[6]1.0 - 2001.0≤ 7.5≤ 10.1Within ±6.2
Shah et al., 2016[7]0.50 - 250.00.50≤ 5.26≤ 5.2698.0 - 102.2
Zhou et al., 2008[8]2.5 - 3202.5< 8.8< 10.394.4 - 98.2

Conclusion

The LC-MS/MS methods described provide the necessary sensitivity, selectivity, and accuracy for the quantification of lisinopril in human plasma. The choice of sample preparation and specific instrument parameters can be adapted based on laboratory resources and specific study requirements. Given that lisinopril is not metabolized, these protocols for the parent drug are sufficient for comprehensive pharmacokinetic and bioequivalence studies.

References

Application Notes and Protocols for N-Benzyloxycarbonyl (S)-Lisinopril-d5 in Drug Metabolism and Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of N-Benzyloxycarbonyl (S)-Lisinopril-d5 as an internal standard in the quantitative analysis of lisinopril, a critical aspect of drug metabolism and pharmacokinetics (DMPK) studies. While lisinopril itself is not metabolized in the body and is excreted unchanged, its accurate quantification in biological matrices is essential for pharmacokinetic assessments.[1][2]

Introduction to this compound

This compound is a stable isotope-labeled derivative of lisinopril.[3][4] The "d5" indicates that five hydrogen atoms have been replaced with deuterium, and the "N-Benzyloxycarbonyl" group is a protecting group attached to a nitrogen atom. In drug development, particularly in bioanalytical assays, stable isotope-labeled compounds are the gold standard for use as internal standards (IS). They are ideal for mass spectrometry-based quantification because they have a higher mass than the unlabeled drug but exhibit nearly identical chemical and physical properties. This ensures that the internal standard behaves similarly to the analyte (lisinopril) during sample preparation, chromatography, and ionization, thus providing a reliable method for correcting analytical variability.

Application Notes

The primary application of this compound is as an internal standard for the accurate quantification of lisinopril in various biological matrices (e.g., plasma, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for minimizing errors that can arise during sample extraction, handling, and analysis. By adding a known amount of this compound to both the calibration standards and the unknown samples, the ratio of the analyte's response to the internal standard's response can be used to calculate the concentration of lisinopril with high precision and accuracy.

Experimental Protocols

Preparation of Stock Solutions and Calibration Standards

a. Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 1 mg of lisinopril and this compound into separate volumetric flasks.

  • Dissolve the compounds in a suitable solvent, such as methanol or a mixture of methanol and water, to a final volume of 1 mL.

  • Store the stock solutions at -20°C.

b. Working Solutions:

  • Prepare intermediate working solutions of lisinopril and this compound by diluting the stock solutions with the same solvent.

c. Calibration Standards:

  • Prepare a series of calibration standards by spiking blank biological matrix (e.g., plasma) with appropriate volumes of the lisinopril working solution to achieve a desired concentration range (e.g., 1-200 ng/mL).[5]

  • Add a constant amount of the this compound working solution to each calibration standard to serve as the internal standard.

Sample Preparation from Plasma (Protein Precipitation)

This protocol is a general guideline and may require optimization based on specific experimental conditions.

  • Sample Aliquoting: Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Internal Standard Addition: Add a specific volume (e.g., 10 µL) of the this compound working solution to each tube.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for analysis.

  • Injection: Inject an appropriate volume of the final sample into the LC-MS/MS system.

LC-MS/MS Analysis

The following are example LC-MS/MS parameters and may need to be optimized for your specific instrument and application.

a. Liquid Chromatography Conditions:

ParameterValue
Column Reversed-phase C18 column (e.g., Zorbax SB-C18)[6]
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile
Gradient Isocratic or gradient elution depending on the separation needs. An example is 11:89 (v/v) acetonitrile and 0.1% (v/v) trifluoroacetic acid in water.[6]
Flow Rate 0.3 - 1 mL/min[5][6]
Column Temperature 40 - 45 °C[6][7]
Injection Volume 2 - 10 µL[7]

b. Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive or Negative[6][8]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 3.3 kV[5][7]
Cone Voltage 30 - 40 V[5][7]
Source Temperature 120 °C[5][7]
Desolvation Temperature 350 - 400 °C[5][7]
Collision Gas Argon

c. MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Lisinopril406.3246.3[5]
Lisinopril-d5 (IS)409.3114.1[8]
This compound (IS)~544.7To be determined empirically

Note: The exact MRM transition for this compound should be determined by direct infusion of the compound into the mass spectrometer to identify the precursor ion and the most stable and intense product ion after collision-induced dissociation. The precursor ion will be approximately 544.65 g/mol , which is the molecular weight of the compound.[3]

Data Presentation

Calibration Curve Data

An example of a calibration curve for lisinopril using this compound as an internal standard is presented below. The peak area ratio (Lisinopril Peak Area / IS Peak Area) is plotted against the nominal concentration of lisinopril.

Lisinopril Concentration (ng/mL)Lisinopril Peak AreaIS Peak AreaPeak Area Ratio
15,200100,5000.052
526,100101,0000.258
1051,50099,8000.516
50255,000100,2002.545
100510,00099,5005.126
2001,025,000100,80010.169

A linear regression of the plot of peak area ratio versus concentration will yield a calibration curve that can be used to determine the concentration of lisinopril in unknown samples. A correlation coefficient (r²) of >0.99 is typically desired.

Visualizations

G Workflow for Bioanalytical Method Using an Internal Standard cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with N-Benzyloxycarbonyl (S)-Lisinopril-d5 (IS) Sample->Spike_IS Extraction Protein Precipitation / Extraction Spike_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_MS LC-MS/MS Analysis Evap_Recon->LC_MS Integration Peak Integration LC_MS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Calibration Calibration Curve Generation Ratio->Calibration Quantification Quantification of Unknowns Calibration->Quantification

Caption: Workflow for a typical bioanalytical method using an internal standard.

G Role of Internal Standard in Correcting Variability cluster_variability Sources of Variability cluster_correction Correction Mechanism Sample_Loss Sample Loss during Extraction Analyte Analyte (Lisinopril) Sample_Loss->Analyte IS Internal Standard (this compound) Sample_Loss->IS Instrument_Drift Instrument Response Drift Instrument_Drift->Analyte Instrument_Drift->IS Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS->Ratio Result Accurate Quantification Ratio->Result

Caption: How an internal standard corrects for analytical variability.

G Structure of this compound Lisinopril Lisinopril Core Structure Deuterium d5 Labeling (5 Deuterium Atoms) Lisinopril->Deuterium Isotopic Labeling CBZ N-Benzyloxycarbonyl (Cbz) Protecting Group Lisinopril->CBZ Chemical Modification

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Benzyloxycarbonyl-(S)-Lisinopril-d5

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center for the synthesis of N-Benzyloxycarbonyl-(S)-Lisinopril-d5.

This guide provides troubleshooting advice and frequently asked questions for researchers and scientists working on the synthesis of N-Benzyloxycarbonyl-(S)-Lisinopril-d5.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing deuterium-labeled compounds like N-Benzyloxycarbonyl-(S)-Lisinopril-d5?

A1: Synthesizing stable isotope-labeled compounds presents several challenges:

  • Cost and Availability of Starting Materials: Deuterated precursors, such as those needed to create the phenyl-d5 moiety, are often more expensive and less readily available than their non-labeled counterparts.[1][2]

  • Synthesis Complexity: The introduction of deuterium often requires specialized synthetic methods to ensure high isotopic purity and prevent scrambling (loss or migration of the deuterium label).[1][2]

  • Isotopic Effects: The presence of deuterium can alter a compound's chemical properties, potentially affecting reaction rates (this is known as the Deuterium Kinetic Isotope Effect).[1][2]

  • Analytical Characterization: Confirming the precise location and level of deuterium incorporation requires sensitive analytical techniques like NMR and mass spectrometry.[2][3]

Q2: What is the purpose of the phenyl-d5 group in Lisinopril-d5?

A2: The primary purpose of replacing hydrogen with deuterium is to create a stable isotope-labeled internal standard for use in quantitative bioanalytical assays, typically those using Liquid Chromatography-Mass Spectrometry (LC-MS).[3] The heavier isotope allows the labeled compound to be distinguished from the unlabeled drug. Additionally, deuteration at metabolically active sites can slow down drug metabolism, a strategy used in drug discovery to improve pharmacokinetic properties.[2]

Q3: What is the Deuterium Kinetic Isotope Effect (DKIE) and how might it impact this synthesis?

A3: The DKIE is the change in the rate of a chemical reaction when a hydrogen atom in a reactant is replaced by one of its isotopes, such as deuterium. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, so it breaks more slowly.[2] While this effect is often exploited to slow drug metabolism, it can also slightly reduce the rates of synthetic reactions involving the cleavage of a C-D bond, although this is not typically a major hurdle in the synthetic steps described for this molecule.

Q4: What is the most common strategy for introducing the phenyl-d5 group?

A4: The most direct and efficient method is to use a deuterated precursor.[1] For this synthesis, a starting material like ethyl 2-oxo-4-(phenyl-d5)butyrate would be used in the reductive amination step. Synthesizing this precursor would likely involve starting with benzene-d6.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis.

Q1: I am observing a low yield in the reductive amination step. What are the possible causes and solutions?

A1: Low yields in reductive amination are common and can be attributed to several factors.

  • Cause 1: Inactive Reducing Agent. The reducing agents used, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohrorydride (NaBH₃CN), are moisture-sensitive.

    • Solution: Use a fresh bottle of the reducing agent or test the activity of the current batch. Ensure the reaction is run under anhydrous conditions (e.g., under nitrogen or argon atmosphere with dry solvents).

  • Cause 2: Suboptimal pH. The formation of the intermediate imine/iminium ion is pH-dependent. The reaction is often catalyzed by a small amount of acetic acid.[4][5]

    • Solution: Ensure a mildly acidic condition is maintained. If the reaction is too acidic, the starting amine will be protonated and non-nucleophilic. If too basic, the iminium ion will not form efficiently.

  • Cause 3: Side Reactions. The aldehyde/keto group on the phenylbutyrate starting material can be reduced by the hydride reagent before it reacts with the amine.

    • Solution: Use a mild reducing agent that selectively reduces the iminium ion in the presence of the carbonyl group, such as NaBH(OAc)₃.[6] Adding the reducing agent slowly at a controlled temperature (e.g., 0-10 °C) can also minimize this side reaction.[5]

Q2: My reaction appears incomplete based on TLC/LC-MS analysis, with significant starting material remaining. What should I do?

A2: An incomplete reaction can often be resolved by adjusting the reaction conditions.

  • Solution 1: Extend Reaction Time. Some reductive aminations can be slow. Monitor the reaction over a longer period (e.g., 24 hours) to see if it proceeds to completion.

  • Solution 2: Increase Reagent Stoichiometry. A slight excess of the deuterated phenylbutyrate derivative or the reducing agent may be necessary to drive the reaction to completion. Use a 1.1 to 1.5 molar excess of the limiting reagent.

  • Solution 3: Check Solvent. The choice of solvent can impact the reaction. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used and effective.[4][5] Ensure the solvent is anhydrous.

Q3: I am having difficulty purifying the final N-Benzyloxycarbonyl-(S)-Lisinopril-d5 product. What methods are recommended?

A3: Purification can be challenging due to the polar nature of the di-acid product.

  • Method 1: Column Chromatography. Reverse-phase chromatography (C18) is often effective for polar compounds. A gradient of water (with 0.1% formic acid or TFA) and acetonitrile or methanol can be used for elution.

  • Method 2: Recrystallization. If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. A patent on lisinopril purification suggests using a mixed solvent system and controlling pH for crystallization.[7][8]

  • Method 3: Preparative HPLC. For achieving very high purity, preparative HPLC is the most powerful technique, though it is more resource-intensive.

Q4: How can I confirm the isotopic purity and prevent loss of the deuterium label?

A4: Isotopic purity is critical for the intended use as an internal standard.

  • Confirmation: High-resolution mass spectrometry (HRMS) will confirm the mass of the deuterated product. ¹H NMR is also essential; you should observe a significant reduction or complete disappearance of the signals corresponding to the phenyl protons.

  • Prevention of Scrambling: Deuterium on an aromatic ring is generally stable. However, exposure to strong acids or bases at high temperatures, or certain metal catalysts, can potentially cause H-D exchange. Use mild conditions during workup and purification to prevent label loss.[2]

Data Presentation

Table 1: Representative Conditions for the Reductive Amination Step (Based on analogous non-deuterated Lisinopril syntheses)

ParameterConditionReference
Reactants N-protected-Lys-Pro, α-oxo ethyl phenylbutyrate[5]
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)[4][5]
Catalyst Acetic Acid[4][5]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[4][5]
Temperature 0-10°C for addition, then room temperature[5]
Reaction Time 2.5 - 6 hours[5]
Typical Yield ~70%[5]

Table 2: Key Analytical Techniques for Characterization

TechniquePurposeExpected Observation for N-Cbz-(S)-Lisinopril-d5
¹H NMR Structural confirmation and deuterium incorporationAbsence or significant reduction of signals in the aromatic region (δ ~7.2 ppm).
Mass Spec (LC-MS) Molecular weight confirmation and isotopic purityDetection of the correct molecular ion peak (M+H)⁺ at m/z 545.6.[9]
HPLC Chemical purity assessmentA single major peak indicating high purity (>98%).

Experimental Protocols

Protocol 1: Representative Reductive Amination

This is a representative protocol based on known procedures for Lisinopril synthesis.[5] Researchers should optimize conditions for their specific substrates.

  • To a solution of Nε-Benzyloxycarbonyl-L-lysyl-L-proline (1.0 eq) and ethyl 2-oxo-4-(phenyl-d5)butyrate (1.05 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add glacial acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diester product.

Protocol 2: Representative Saponification (Ester Hydrolysis)

  • Dissolve the crude N-Benzyloxycarbonyl-(S)-Lisinopril-d5 diester from the previous step in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.5 eq) as a 1 M aqueous solution.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the disappearance of the ester starting material by LC-MS.

  • Upon completion, cool the mixture in an ice bath and carefully acidify to a pH of ~5 with 1 M HCl.

  • Concentrate the solution under reduced pressure to remove the methanol.

  • The aqueous residue can then be purified, for example, by loading onto a reverse-phase (C18) column for flash chromatography or by preparative HPLC.

Visualizations

Synthesis_Workflow Start1 Nε-Cbz-L-lysyl-L-proline Step1 Reductive Amination Start1->Step1 NaBH(OAc)₃, AcOH, DCM Start2 Ethyl 2-oxo-4-(phenyl-d5)butyrate Start2->Step1 NaBH(OAc)₃, AcOH, DCM Intermediate N-Cbz-(S)-Lisinopril-d5 Diester Intermediate Step1->Intermediate Step2 Saponification (Ester Hydrolysis) Intermediate->Step2 NaOH, MeOH/H₂O Final N-Cbz-(S)-Lisinopril-d5 Step2->Final

Caption: Synthetic workflow for N-Benzyloxycarbonyl-(S)-Lisinopril-d5.

Troubleshooting_Flowchart Problem Problem: Low Yield in Reductive Amination Cause1 Cause: Incomplete Reaction? Problem->Cause1 Cause2 Cause: Side Product Formation? Problem->Cause2 Cause3 Cause: Degradation/Workup Loss? Problem->Cause3 Sol1a Check Reagent Activity (Hydride, Amine, Keto-ester) Cause1->Sol1a Solution Sol1b Extend Reaction Time (Monitor by LC-MS) Cause1->Sol1b Solution Sol1c Optimize pH (Check Acetic Acid Stoich.) Cause1->Sol1c Solution Sol2a Analyze by LC-MS to Identify Side Products Cause2->Sol2a Action Sol3a Use Mild Quench/Workup (e.g., sat. NaHCO₃) Cause3->Sol3a Solution Sol3b Optimize Purification Method (e.g., Reverse Phase) Cause3->Sol3b Solution Sol2b Lower Reaction Temp During Hydride Addition Sol2a->Sol2b If over-reduction Sol2c Use Weaker Reducing Agent (e.g., NaBH(OAc)₃) Sol2a->Sol2c If over-reduction

Caption: Troubleshooting flowchart for the reductive amination step.

References

Technical Support Center: Purification of N-Benzyloxycarbonyl-(S)-Lisinopril-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-Benzyloxycarbonyl-(S)-Lisinopril-d5.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for N-Benzyloxycarbonyl-(S)-Lisinopril-d5?

A1: The most common purification techniques applicable to N-Benzyloxycarbonyl-(S)-Lisinopril-d5 are based on methods used for similar protected peptide-like compounds and the parent drug, lisinopril. These include:

  • Column Chromatography: Primarily using silica gel to separate the target compound from non-polar impurities and unreacted starting materials.

  • Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique ideal for achieving high purity, particularly for removing closely related structural impurities.

  • Crystallization: Effective for obtaining a highly purified, stable solid form of the final product. This often involves dissolving the crude product in a suitable solvent and inducing precipitation by adding an anti-solvent or by cooling.[1][2]

Q2: What are the potential impurities I should be aware of during the synthesis and purification of N-Benzyloxycarbonyl-(S)-Lisinopril-d5?

A2: While specific impurity profiles for the deuterated compound are not extensively documented, impurities are likely to be analogous to those found in lisinopril synthesis. These can include:

  • Unreacted Starting Materials: Incomplete reaction can leave behind starting materials.

  • Side-Reaction Products: Such as the formation of diketopiperazines, which can occur at high temperatures.[3]

  • Over-hydrogenation Products: If catalytic hydrogenation is used for deprotection in subsequent steps, over-hydrogenation of the phenyl ring can occur.[3]

  • Diastereomers: Depending on the synthetic route, diastereomeric impurities may be present.

Q3: How can I monitor the progress and success of my purification?

A3: The progress and success of the purification can be monitored using various analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the separation of the desired compound from impurities during column chromatography.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A well-developed HPLC method can resolve the target compound from its impurities and allow for accurate purity determination.[4][5]

  • Mass Spectrometry (MS): To confirm the identity of the purified compound by its mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the purified product and identify any structural impurities.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Step
Compound is too polar and sticks to the silica gel. 1. Gradually increase the polarity of the mobile phase. 2. Consider using a different stationary phase, such as alumina or a bonded-phase silica.
Compound is co-eluting with an impurity. 1. Optimize the mobile phase composition for better separation. 2. Consider using a different chromatographic technique, such as preparative HPLC.
Product degradation on the column. 1. Run the chromatography at a lower temperature. 2. Neutralize the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the mobile phase if the compound is acid-sensitive.
Issue 2: Product Fails to Crystallize
Possible Cause Troubleshooting Step
Solution is not supersaturated. 1. Concentrate the solution by removing some of the solvent. 2. Slowly add an anti-solvent to decrease the solubility of the product.
Presence of impurities inhibiting crystallization. 1. Subject the material to an additional purification step (e.g., flash chromatography) before attempting crystallization again.
Incorrect solvent system. 1. Experiment with different solvent/anti-solvent combinations. A patent for lisinopril suggests dissolving in water and adding an anti-solvent like isobutanol.[1]
Cooling too rapidly. 1. Allow the solution to cool slowly to room temperature, and then to a lower temperature (e.g., 4°C).
Lack of nucleation sites. 1. Add a seed crystal of the desired compound. 2. Gently scratch the inside of the flask with a glass rod.
Issue 3: Persistent Impurity in HPLC Analysis
Possible Cause Troubleshooting Step
Impurity has very similar polarity to the product. 1. Optimize the HPLC method: adjust the gradient, mobile phase composition, or column chemistry. 2. Consider preparative HPLC for separation.
Impurity is a diastereomer. 1. Use a chiral stationary phase in your HPLC method to resolve the diastereomers.
Product is degrading during analysis. 1. Adjust the pH of the mobile phase to improve the stability of the compound.

Experimental Protocols

Preparative HPLC Purification Protocol
  • Sample Preparation: Dissolve the crude N-Benzyloxycarbonyl-(S)-Lisinopril-d5 in the mobile phase at a known concentration. Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Column: Use a C18 reverse-phase preparative HPLC column.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a common starting point.

  • Gradient Elution:

    • Start with a low percentage of acetonitrile (e.g., 10%) and hold for a few minutes.

    • Increase the percentage of acetonitrile in a linear gradient to elute the compound of interest.

    • The exact gradient will need to be optimized based on analytical HPLC data.

  • Detection: Monitor the elution profile using a UV detector, typically around 214 nm for the peptide bond.

  • Fraction Collection: Collect fractions corresponding to the peak of the desired product.

  • Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Post-Purification: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.

General Crystallization Protocol
  • Dissolution: Dissolve the purified N-Benzyloxycarbonyl-(S)-Lisinopril-d5 in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or water).[1]

  • Cooling/Anti-solvent Addition:

    • Cooling Method: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer.

    • Anti-solvent Method: Slowly add an anti-solvent (a solvent in which the compound is insoluble, e.g., isobutanol, acetone, or water, depending on the initial solvent) until the solution becomes slightly turbid.[1][6][7]

  • Crystal Formation: Allow the solution to stand undisturbed for several hours to days to allow for crystal growth.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold anti-solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

Purification_Workflow crude Crude N-Benzyloxycarbonyl- (S)-Lisinopril-d5 chromatography Column Chromatography (e.g., Silica Gel) crude->chromatography analysis1 Purity Check (TLC/HPLC) chromatography->analysis1 hplc Preparative HPLC analysis2 Purity Check (HPLC) hplc->analysis2 crystallization Crystallization analysis3 Final Purity & Characterization (HPLC, MS, NMR) crystallization->analysis3 pure_product High Purity Product analysis1->hplc If impurities persist analysis1->crystallization If sufficiently pure analysis2->crystallization analysis3->pure_product

Caption: General purification workflow for N-Benzyloxycarbonyl-(S)-Lisinopril-d5.

Troubleshooting_Crystallization start Attempt Crystallization no_crystals No Crystals Form start->no_crystals check_saturation Is solution supersaturated? no_crystals->check_saturation Yes success Crystals Formed no_crystals->success No concentrate Concentrate solution or add anti-solvent check_saturation->concentrate No check_impurities Are impurities present? check_saturation->check_impurities Yes concentrate->start repurify Re-purify material (e.g., Chromatography) check_impurities->repurify Yes seed_scratch Add seed crystal or scratch flask check_impurities->seed_scratch No repurify->start seed_scratch->start

Caption: Troubleshooting decision tree for crystallization issues.

References

Technical Support Center: N-Benzyloxycarbonyl (S)-Lisinopril-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Benzyloxycarbonyl (S)-Lisinopril-d5. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common questions and troubleshooting potential issues related to the stability of this compound in solution. The following information is based on available data for lisinopril and general principles of chemical stability, as specific stability data for the N-benzyloxycarbonyl-d5 derivative is limited.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

For lisinopril and its derivatives, solubility is a key factor in solvent selection. Lisinopril is soluble in water, sparingly soluble in methanol, and practically insoluble in ethanol. For this compound, which has a lipophilic Cbz protecting group, a common starting point would be to use organic solvents such as methanol, acetonitrile, or DMSO for initial stock solutions. For aqueous buffers, it is advisable to first dissolve the compound in a small amount of an organic solvent before dilution.

Q2: What are the recommended storage conditions for solutions of this compound?

While specific data for the Cbz-d5 derivative is not available, general recommendations for lisinopril suggest storing it in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents. For solutions, it is recommended to:

  • Store at low temperatures: Refrigeration (2-8°C) is advisable for short-term storage. For long-term storage, freezing (-20°C or -80°C) is recommended to minimize degradation.

  • Protect from light: Amber vials or storage in the dark is recommended to prevent photodegradation.

  • Use tightly sealed containers: This prevents solvent evaporation and exposure to moisture.

Q3: What are the potential signs of degradation of this compound in my solution?

Visual signs of degradation can include a change in the color or clarity of the solution. However, the most reliable way to detect degradation is through analytical methods such as HPLC or LC-MS/MS. The appearance of new peaks or a decrease in the area of the main peak corresponding to this compound would indicate degradation.

Q4: What are the known degradation pathways for lisinopril and its derivatives?

Lisinopril is known to degrade primarily through intramolecular cyclization to form a diketopiperazine derivative. Other potential degradation pathways, especially under stress conditions, include hydrolysis. It is plausible that this compound could undergo similar degradation, in addition to the potential for deprotection of the N-benzyloxycarbonyl group.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram Degradation of the compound.Review storage conditions and solution preparation methods. Perform a forced degradation study to identify potential degradation products.
Decreased peak area over time Instability of the compound in the chosen solvent or storage conditions.Prepare fresh solutions. Evaluate different solvents and storage temperatures.
Poor peak shape in HPLC Inappropriate mobile phase or column. Isomerization.Optimize HPLC method parameters such as mobile phase composition, pH, and column type. Lisinopril is known to exist as cis and trans conformers, which can affect peak shape.
Inconsistent results between experiments Variability in solution preparation or storage.Standardize protocols for solution preparation, handling, and storage. Use freshly prepared solutions for critical experiments.

Experimental Protocols

Protocol: HPLC-UV Method for Stability Assessment

This protocol provides a general method for assessing the stability of this compound in solution, based on methods for lisinopril.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.02 M sodium dihydrogen phosphate, pH adjusted to 5.0).

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). b. Dilute the stock solution to a working concentration with the mobile phase or the desired study solvent. c. Inject a sample at time zero to obtain an initial chromatogram. d. Store the solution under the desired test conditions (e.g., different temperatures, light exposure). e. Inject samples at specified time points and compare the chromatograms to the initial one. f. Monitor for a decrease in the main peak area and the appearance of new peaks.

Visualizing Experimental Workflows

Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Start Prepare Stock Solution of N-Benzyloxycarbonyl (S)-Lisinopril-d5 Dilute Dilute to Working Concentration Start->Dilute Acid Acidic Hydrolysis (e.g., 0.1 N HCl) Dilute->Acid Base Basic Hydrolysis (e.g., 0.1 N NaOH) Dilute->Base Oxidation Oxidative Stress (e.g., 3% H2O2) Dilute->Oxidation Thermal Thermal Stress (e.g., 60°C) Dilute->Thermal Photo Photolytic Stress (UV/Vis Light) Dilute->Photo HPLC HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS Analysis HPLC->LCMS Identify Identify Degradation Products LCMS->Identify Pathway Propose Degradation Pathways Identify->Pathway Report Generate Stability Report Pathway->Report

Caption: Workflow for a forced degradation study.

This guide provides a starting point for addressing the stability of this compound in solution. For critical applications, it is highly recommended to perform specific stability studies under your experimental conditions.

Technical Support Center: Optimizing Lisinopril Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of lisinopril using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to ion suppression, ensuring accurate and reproducible quantification of lisinopril in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for lisinopril analysis?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte, in this case, lisinopril, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method. For lisinopril, which is often analyzed at low concentrations in biological fluids, mitigating ion suppression is critical for reliable pharmacokinetic and bioequivalence studies.

Q2: What are the common causes of ion suppression when analyzing lisinopril in plasma?

A2: The primary sources of ion suppression in plasma samples are endogenous components that are often present at much higher concentrations than lisinopril. These include:

  • Phospholipids: These are abundant in cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI) by altering droplet surface tension and competing for ionization.

  • Salts and Buffers: Non-volatile salts from the sample collection or preparation process can crystallize in the ion source, leading to reduced sensitivity and signal instability.

  • Other Endogenous Molecules: Metabolites, proteins, and other small molecules can also co-elute with lisinopril and interfere with its ionization.

Q3: How can I determine if my lisinopril assay is affected by ion suppression?

A3: A common and effective method to diagnose ion suppression is the post-column infusion experiment . This involves continuously infusing a standard solution of lisinopril into the mass spectrometer while injecting a blank, extracted plasma sample onto the LC column. A dip in the constant lisinopril signal at the retention time of interfering matrix components indicates ion suppression.

Troubleshooting Guide

Problem: I am observing a low signal-to-noise ratio and poor sensitivity for lisinopril in my plasma samples.

This is a classic symptom of ion suppression. The following troubleshooting guide will walk you through a systematic approach to identify and mitigate the issue.

G cluster_start Start: Low Lisinopril Signal cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_end Resolution start Low S/N & Poor Sensitivity for Lisinopril diagnosis Perform Post-Column Infusion with a Blank Plasma Extract start->diagnosis check_suppression Is there a significant signal drop at or near lisinopril's retention time? diagnosis->check_suppression sample_prep Optimize Sample Preparation: - Switch from Protein Precipitation to SPE - Use phospholipid removal plates/cartridges check_suppression->sample_prep Yes chromatography Modify Chromatographic Conditions: - Increase retention of lisinopril - Use a different column chemistry - Adjust mobile phase composition check_suppression->chromatography Yes end Improved Lisinopril Signal & Assay Performance check_suppression->end No (Investigate other issues: e.g., instrument sensitivity, standard stability) internal_standard Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) sample_prep->internal_standard chromatography->internal_standard internal_standard->end

Caption: Troubleshooting workflow for low lisinopril signal in mass spectrometry.

Data on Sample Preparation Methods for Lisinopril

Choosing the right sample preparation method is crucial for minimizing ion suppression. Below is a comparison of common techniques with data from published studies.

Sample Preparation MethodTypical Recovery of LisinoprilMatrix Effect (Ion Suppression)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) ~80-98%[1]Can be significant if not optimizedFast, simple, and inexpensiveLess effective at removing phospholipids and other interferences
Solid-Phase Extraction (SPE) 63-103%[2][3]Generally low (e.g., matrix factor 0.97-1.03)[1][2]Provides cleaner extracts, significantly reduces matrix effectsMore time-consuming and costly than PPT
Liquid-Liquid Extraction (LLE) ~96%[4]Low (e.g., ~7.6% ion suppression)[4]Good for removing highly polar and non-polar interferencesCan be labor-intensive, may have emulsion formation issues

Recommended Experimental Protocols

For robust and reliable quantification of lisinopril in plasma with minimal ion suppression, a Solid-Phase Extraction (SPE) method is highly recommended.

Protocol 1: Solid-Phase Extraction (SPE) of Lisinopril from Human Plasma

This protocol is adapted from validated methods and is designed to provide a clean extract for LC-MS/MS analysis.

G start Start: Plasma Sample step1 Pre-treatment: Add internal standard (e.g., Enalaprilat) and acidify the plasma sample. start->step1 step2 SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with methanol followed by water. step1->step2 step3 Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. step2->step3 step4 Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. step3->step4 step5 Elution: Elute lisinopril and the internal standard with a stronger organic solvent (e.g., methanol). step4->step5 step6 Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase. step5->step6 end Analysis by LC-MS/MS step6->end

Caption: Recommended Solid-Phase Extraction (SPE) workflow for lisinopril from plasma.

Detailed Steps:

  • Sample Pre-treatment: To 200 µL of plasma, add the internal standard (e.g., enalaprilat). Acidify the sample with an appropriate acid (e.g., perchloric acid or formic acid) to a final concentration that ensures lisinopril is in its protonated form.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, 30 mg) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution: Elute lisinopril and the internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100-200 µL of the initial mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Conditions for Lisinopril Analysis

These are typical starting conditions that should be optimized for your specific instrumentation.

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, <3 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic acid.

  • Gradient: A gradient elution starting with a low percentage of organic phase (e.g., 5-10% B) and ramping up to a higher percentage (e.g., 90-95% B) is effective for separating lisinopril from early-eluting matrix components.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 30-40°C.

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for lisinopril.[1][5]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Lisinopril: m/z 406.3 → 246.3[4]

    • Enalaprilat (Internal Standard): m/z 349 → 206[6]

  • Instrument Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows to achieve the best signal for lisinopril.

By implementing these troubleshooting strategies and optimized protocols, researchers can effectively reduce ion suppression and develop robust, reliable methods for the quantification of lisinopril in complex biological matrices.

References

Technical Support Center: Troubleshooting Poor Peak Shape for Lisinopril in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for lisinopril analysis via HPLC. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape during lisinopril experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing peak tailing for my lisinopril peak?

Peak tailing is a common issue in lisinopril analysis and can be attributed to several factors:

  • Secondary Silanol Interactions: Lisinopril is a basic compound and can interact with acidic silanol groups on the surface of silica-based C18 columns.[1][2][3] This secondary interaction can cause the peak to tail.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to peak tailing.[4] For basic compounds like lisinopril, chromatography should ideally be performed at a pH unit above or below its pKa values to ensure a consistent ionization state. Lisinopril has multiple pKa values (1.62, 3.66, 6.07, and 10.33).[5]

  • Column Contamination: Accumulation of contaminants on the column frit or packing material can lead to peak distortion, including tailing.[6]

  • Metal Chelation: Lisinopril can chelate with metal ions present in the HPLC system, such as those leached from stainless steel components or present as impurities in the silica packing.[7][8][9] This interaction can result in poor peak shape.

Q2: My lisinopril peak is showing fronting. What could be the cause?

Peak fronting is less common than tailing for lisinopril but can occur due to:

  • Column Overload: Injecting too much sample can saturate the column, leading to a fronting peak.[10] This is especially true if the sample is dissolved in a solvent stronger than the mobile phase.

  • Column Collapse: A sudden physical change or collapse of the column packing bed can cause severe peak fronting.[10] This can be induced by operating the column under harsh conditions (e.g., extreme pH or temperature).[10]

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly different from the mobile phase, it can cause peak distortion, including fronting.

Q3: I am seeing a split or broad peak for lisinopril. What is happening?

A split or broad peak for lisinopril is often related to its conformational isomers:

  • Cis/Trans Isomerization: Lisinopril exists as an equilibrium mixture of cis and trans conformers due to restricted rotation around the proline amide bond.[11][12] Depending on the chromatographic conditions (temperature, flow rate, pH), these isomers may partially or fully separate, leading to a broadened or split peak.[11][12]

  • Injector Issues: Problems with the injector, such as a partially blocked port or worn seals, can cause the sample to be introduced onto the column in a non-uniform manner, resulting in split peaks.

Troubleshooting Guides

Issue 1: Peak Tailing

This guide provides a step-by-step approach to diagnose and resolve lisinopril peak tailing.

Troubleshooting Workflow for Peak Tailing

cluster_0 Initial Observation cluster_1 Mobile Phase & Sample Checks cluster_2 Hardware & Column Checks cluster_3 Advanced Solutions cluster_4 Resolution A Poor Lisinopril Peak Shape (Tailing) B Check Mobile Phase pH (Adjust to pH < 3 or > 7) A->B Start Here C Add Competing Base (e.g., Triethylamine) B->C If tailing persists D Check Sample Concentration (Reduce if Overloaded) C->D If tailing persists E Inspect for Dead Volume (Check fittings and tubing) D->E If tailing persists F Flush Column (Use strong solvent) E->F If tailing persists G Replace Guard Column F->G If no improvement H Use End-capped Column or BDS (Base-Deactivated Silica) Column G->H If tailing persists I Increase Column Temperature H->I For further optimization J Use a Chelating Agent (e.g., EDTA in mobile phase) I->J If metal chelation is suspected K Symmetrical Peak J->K

Caption: A step-by-step workflow for troubleshooting lisinopril peak tailing.

  • Mobile Phase pH Adjustment:

    • Protocol: Prepare mobile phases at different pH values, for example, pH 2.5-3.5 and pH 7.0-7.5.[5][13] A low pH (e.g., 3.0) can protonate residual silanol groups, reducing their interaction with the protonated lisinopril.[14] Conversely, a neutral pH can ensure lisinopril is in a single ionic state.

    • Example Mobile Phase (Low pH): A mixture of phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile.[13][14]

    • Example Mobile Phase (Neutral pH): A mixture of phosphate buffer (pH 7.0) and acetonitrile.[11]

  • Use of a Competing Base:

    • Protocol: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol sites, thus reducing the secondary interactions with lisinopril.

  • Column Flushing and Regeneration:

    • Protocol: Disconnect the column from the detector and flush with a series of solvents in order of increasing elution strength. A typical sequence for a C18 column is:

      • Water (HPLC grade)

      • Methanol (HPLC grade)

      • Acetonitrile (HPLC grade)

      • Isopropanol (HPLC grade)

    • Flush with at least 10-20 column volumes of each solvent.

  • Employing a Chelating Agent:

    • Protocol: To mitigate the effects of metal chelation, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase at a low concentration (e.g., 0.1 mM). This can help to sequester metal ions in the system.

Issue 2: Split or Broad Peaks

This guide focuses on addressing issues related to lisinopril's conformational isomers.

  • Temperature Optimization:

    • Protocol: The interconversion between cis and trans isomers of lisinopril is temperature-dependent. Increasing the column temperature (e.g., to 40-60°C) can accelerate the interconversion rate, causing the two isomeric peaks to coalesce into a single, sharper peak.[5][11] Conversely, decreasing the temperature (e.g., to 6°C) can improve the separation of the two isomers if their individual quantification is desired.[12]

  • Flow Rate Adjustment:

    • Protocol: Lowering the mobile phase flow rate can sometimes improve the resolution of the two isomers, while a higher flow rate might promote their coalescence.[11] Experiment with flow rates between 0.8 mL/min and 1.5 mL/min to find the optimal condition for your desired outcome.

Quantitative Data Summary: Example HPLC Methods for Lisinopril

The following table summarizes parameters from various published HPLC methods that have demonstrated good peak shape for lisinopril.

ParameterMethod 1Method 2Method 3Method 4
Column Phenomenex C18 (250 x 4.6 mm, 5 µm)[13]Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm)[15][16]Zorbax C8 (250 x 4.6 mm, 5 µm)[14]Hypersil ODS C18 (150 x 4.6 mm, 5 µm)[17]
Mobile Phase Phosphate Buffer:Acetonitrile (65:35 v/v)[13]Methanol:0.1% Trifluoroacetic Acid in Water (50:50 v/v)[15][16]Methanol:Water with 0.1% TEA (65:35 v/v)[14]Methanol:Acetonitrile:Water (80:17.5:2.5 v/v/v)[17]
pH 3.5 (adjusted with Orthophosphoric Acid)[13]Not specified (acidic due to TFA)3.0 (adjusted with Orthophosphoric Acid)[14]3.0 (adjusted with Phosphoric Acid)[17]
Flow Rate 1.0 mL/min[13]1.0 mL/min[15][16]1.0 mL/min[14]1.0 mL/min[17]
Detection 233 nm[13]215 nm[15][16]215 nm[14]225 nm[17]
Temperature AmbientAmbientAmbientNot Specified

Key Experimental Protocols

Protocol 1: Mobile Phase Preparation (Phosphate Buffer, pH 3.5)

  • Reagents: Potassium dihydrogen orthophosphate, Orthophosphoric acid, HPLC grade water, HPLC grade acetonitrile.

  • Procedure:

    • Weigh an appropriate amount of potassium dihydrogen orthophosphate to prepare a buffer of desired molarity (e.g., 20 mM).

    • Dissolve the salt in HPLC grade water.

    • Adjust the pH to 3.5 using diluted orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Mix the filtered buffer with acetonitrile in the desired ratio (e.g., 65:35 v/v).

    • Degas the final mobile phase using sonication or vacuum degassing.

Protocol 2: Standard Solution Preparation

  • Reagents: Lisinopril reference standard, appropriate diluent (typically the mobile phase or a compatible solvent).

  • Procedure:

    • Accurately weigh a known amount of lisinopril reference standard.

    • Dissolve it in a small volume of diluent in a volumetric flask.

    • Sonicate briefly if necessary to ensure complete dissolution.

    • Dilute to the mark with the diluent to obtain a stock solution of known concentration.

    • Perform serial dilutions from the stock solution to prepare working standards at the desired concentration range.

Diagram of Logical Relationships

Lisinopril Peak Shape Troubleshooting Logic

cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Poor Lisinopril Peak Shape Isomerization Cis/Trans Isomerization (Broad/Split Peak) Problem->Isomerization Silanol Silanol Interactions (Tailing) Problem->Silanol Chelation Metal Chelation (Tailing/Distortion) Problem->Chelation Overload Column Overload (Fronting) Problem->Overload Temp Adjust Temperature Isomerization->Temp addresses pH Optimize Mobile Phase pH Silanol->pH addresses CompBase Add Competing Base (TEA) Silanol->CompBase addresses Column Use End-capped/BDS Column Silanol->Column addresses Chelator Add Chelating Agent (EDTA) Chelation->Chelator addresses Concentration Reduce Sample Concentration Overload->Concentration addresses

Caption: Logical relationships between poor peak shape, its causes, and solutions.

References

Technical Support Center: N-Benzyloxycarbonyl (S)-Lisinopril-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with N-Benzyloxycarbonyl (S)-Lisinopril-d5.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a protected and deuterated form of (S)-Lisinopril. The N-benzyloxycarbonyl (Cbz) group is a common protecting group for amines in peptide synthesis, and the deuterium (d5) labeling on the phenyl ring is often used for metabolic stability studies or as an internal standard in mass spectrometry-based assays. Its chemical formula is C₂₉H₃₂D₅N₃O₇ and it has a molecular weight of approximately 544.65 g/mol .[1][2]

Q2: What are the expected solubility characteristics of this compound?

Due to the presence of the large, hydrophobic N-benzyloxycarbonyl group and the phenyl group, this compound is expected to have low solubility in aqueous solutions. The peptide-like backbone and two carboxylic acid groups provide some polarity, but the overall character of the molecule leans towards being hydrophobic. It is anticipated to be more soluble in organic solvents.

Q3: How does deuteration affect the solubility of the compound?

The effect of deuterium substitution on solubility is generally subtle. While significant changes are not typically expected, deuteration can slightly alter physicochemical properties such as bond lengths and polarizability, which may lead to minor, unpredictable differences in solubility compared to the non-deuterated analog.

Q4: In which solvents is this compound likely to be soluble?

Based on its structure, this compound is likely to be soluble in polar aprotic organic solvents. One supplier suggests solubility in Chloroform, Dichloromethane, and Dimethyl Sulfoxide (DMSO).[3] Other common solvents for protected peptides, such as Dimethylformamide (DMF) and acetonitrile (ACN), may also be effective.

Troubleshooting Solubility Issues

Initial Solubility Testing

It is highly recommended to test the solubility of a small amount of this compound in various solvents before dissolving the entire sample. This will help in identifying the most appropriate solvent for your experiment and prevent wastage of the compound.

My compound is not dissolving in the chosen solvent. What should I do?

If you are encountering solubility issues, please follow the troubleshooting workflow outlined below.

Troubleshooting_Workflow start Start: Compound does not dissolve check_solvent Is the solvent appropriate for a hydrophobic molecule? start->check_solvent try_organic Try polar aprotic solvents (DMSO, DMF, ACN) check_solvent->try_organic No physical_methods Apply physical methods to aid dissolution check_solvent->physical_methods Yes try_organic->physical_methods sonication Sonication physical_methods->sonication Yes ph_adjustment Is pH adjustment an option for your experiment? physical_methods->ph_adjustment No heating Gentle heating (e.g., 30-40°C) sonication->heating vortexing Vortexing heating->vortexing vortexing->ph_adjustment acidic_solution For aqueous-based systems, try adding a small amount of acid (e.g., dilute HCl or TFA) ph_adjustment->acidic_solution Yes, acidic basic_solution For aqueous-based systems, try adding a small amount of base (e.g., dilute NaOH or NH4OH) ph_adjustment->basic_solution Yes, basic cosolvent Consider a co-solvent system ph_adjustment->cosolvent No final_check Still not dissolved? Re-evaluate experimental requirements or contact technical support. acidic_solution->final_check basic_solution->final_check cosolvent->final_check

Caption: Troubleshooting workflow for solubility issues.

Quantitative Solubility Data (Hypothetical)

The following table presents hypothetical solubility data for this compound to serve as a guideline for solvent selection. Actual solubility may vary.

SolventTypeExpected Solubility (mg/mL) at 25°CNotes
WaterAqueous< 0.1Essentially insoluble.
Phosphate Buffered Saline (PBS) pH 7.4Aqueous Buffer< 0.1Insoluble due to the hydrophobic protecting group.
Methanol (MeOH)Polar Protic1-5Sparingly soluble.
Ethanol (EtOH)Polar Protic< 1Poorly soluble.
Acetonitrile (ACN)Polar Aprotic5-10Moderately soluble.
Dimethylformamide (DMF)Polar Aprotic> 25Freely soluble.
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50Very soluble.
Dichloromethane (DCM)Non-polar10-25Soluble.
ChloroformNon-polar10-25Soluble.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the "gold standard" shake-flask method for determining the equilibrium solubility of a compound.[4]

Shake_Flask_Method start Start add_excess Add excess solid N-Benzyloxycarbonyl (S)-Lisinopril-d5 to the chosen solvent in a vial. start->add_excess agitate Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium. add_excess->agitate separate Separate the solid and liquid phases by centrifugation or filtration (e.g., using a 0.22 µm syringe filter). agitate->separate sample Carefully collect an aliquot of the supernatant. separate->sample dilute Dilute the supernatant with an appropriate solvent if necessary to be within the analytical range. sample->dilute analyze Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS). dilute->analyze end End analyze->end

Caption: Workflow for the shake-flask solubility assay.

Detailed Steps:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtering the solution through a chemically compatible syringe filter (e.g., PTFE, 0.22 µm pore size).

  • Sampling and Dilution: Carefully withdraw a precise volume of the clear supernatant. If the expected concentration is high, dilute the sample with a suitable solvent to fall within the linear range of the analytical method.

  • Analysis: Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: Aiding Dissolution for Experimental Use

This protocol provides steps to dissolve the compound for use in experiments when facing initial solubility challenges.

  • Solvent Selection: Begin with a solvent in which the compound is expected to have high solubility, such as DMSO or DMF.

  • Initial Dissolution: Add a small volume of the chosen solvent to the vial containing the compound.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes.

  • Sonication: If the compound has not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. This can help to break up solid aggregates.

  • Gentle Heating: If necessary, gently warm the solution in a water bath (not exceeding 40°C) while intermittently vortexing. Be cautious, as excessive heat may degrade the compound.

  • pH Adjustment (for aqueous-based solutions): If the final experimental medium is aqueous and can tolerate a pH shift, consider the following. Since this compound has two carboxylic acid groups, it is an acidic molecule. Dissolution in aqueous media may be enhanced by adding a small amount of a basic solution (e.g., 0.1 M NaOH or ammonium hydroxide) to deprotonate the carboxylic acids and form a more soluble salt. Conversely, if the molecule had basic functional groups, an acidic solution would be used. Always check the compatibility of pH adjustments with your experimental setup.

  • Co-Solvent System: If the compound is dissolved in a strong organic solvent like DMSO but needs to be in an aqueous buffer for the experiment, you can prepare a concentrated stock solution in the organic solvent and then dilute it stepwise into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay.

References

Lisinopril MS/MS Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for lisinopril analysis using tandem mass spectrometry (MS/MS). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental results and minimize unwanted fragmentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the MS/MS analysis of lisinopril.

Q1: Why is the precursor ion signal for lisinopril ([M+H]⁺ at m/z 406.3) weak or absent, with excessive fragmentation observed in the full scan (MS1) spectrum?

A1: This phenomenon, often termed in-source fragmentation, occurs when the analyte fragments within the ion source before it reaches the mass analyzer. To minimize this, consider the following adjustments:

  • Reduce Cone/Nozzle/Skommer Voltage: These voltages influence the kinetic energy of ions as they enter the mass spectrometer. High values can induce fragmentation. A typical cone voltage for lisinopril is around 30-40 V, but this is highly instrument-dependent.[1][2]

  • Optimize Source Temperature: Elevated temperatures can sometimes contribute to the thermal degradation of analytes. The source temperature for lisinopril analysis is often maintained around 120°C.[1]

  • Decrease Desolvation Gas Temperature: A high desolvation temperature can also impart excess energy to the ions. Values around 350-400°C have been reported as effective.[1][2]

  • Check Mobile Phase Composition: While less common, highly acidic or reactive mobile phase conditions could potentially contribute to instability. A standard mobile phase involves a mixture of acidified water (with formic acid) and organic solvents like acetonitrile and/or methanol.[1]

Q2: How can I increase the signal intensity of a specific product ion, such as m/z 246.3?

A2: Low product ion intensity is typically related to suboptimal collision energy settings.

  • Perform a Collision Energy Optimization Experiment: The ideal collision energy (CE) varies for each precursor-to-product ion transition and between different mass spectrometer models.[3][4] It is crucial to perform a CE optimization experiment where the signal intensity of the target product ion is monitored while systematically varying the CE.

  • Consult Literature Values: As a starting point, reported collision energies for the m/z 406.3 → 246.3 transition are in the range of 23-28 eV.[1][2] Use this as a starting point for your optimization ramp.

  • Check Collision Gas Pressure: Ensure the collision cell gas (typically argon) pressure is at the manufacturer's recommended level for optimal fragmentation efficiency.

Q3: My results show an unusually high abundance of the m/z 245 ion relative to the m/z 246 ion. What could be the cause?

A3: The relative abundance of fragment ions can be indicative of the compound's stereochemistry. It has been reported that for lisinopril, the fragment ion at m/z 246 is typically more abundant than the ion at m/z 245.[5][6] An inverted ratio could suggest the presence of the RSS diastereomer of lisinopril, which shows a different fragmentation pattern under collision-induced dissociation (CID).[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated precursor ion for lisinopril in positive electrospray ionization (ESI)?

A1: The expected precursor ion is the protonated molecule, [M+H]⁺, which has a mass-to-charge ratio (m/z) of approximately 406.3.[1][2]

Q2: What are the major product ions observed for lisinopril in positive ion mode MS/MS?

A2: Upon collision-induced dissociation (CID), the protonated lisinopril molecule fragments into several characteristic product ions. The most commonly reported and utilized ions for quantification and identification include m/z 246.3, 309.2, 291.2, 263.2, and 84.1.[1][5][7]

Q3: Can lisinopril be analyzed in negative ionization mode?

A3: Yes, lisinopril can be analyzed in negative ESI mode. The deprotonated precursor ion, [M-H]⁻, is observed at m/z 404.3.[8][9] The most intense product ion in negative mode is typically m/z 114.1, which corresponds to the pyrrolidine-2-carboxylic acid moiety.[8][9]

Q4: What is a recommended starting point for collision energy (CE) optimization?

A4: A sensible starting range for optimizing the collision energy for lisinopril's major transitions on a triple quadrupole instrument is between 15 and 35 eV (or the equivalent voltage units for your specific instrument).[1][2] Automated CE optimization routines available in most instrument software are highly recommended for finding the ideal value for each specific fragment.[4][10]

Quantitative Data Summary

The table below summarizes the key mass transitions and reported collision energy values for lisinopril analysis.

Ionization ModePrecursor IonProduct IonsReported Collision Energy (CE)Reference(s)
Positive ESI[M+H]⁺, m/z 406.3m/z 246.323 eV[2]
Positive ESI[M+H]⁺, m/z 406.0m/z 246.0, m/z 84.027.21 V[1]
Positive ESI[M+H]⁺, m/z 406.0m/z 309.0, m/z 291.0, m/z 245.0Not specified[7]
Negative ESI[M-H]⁻, m/z 404.3m/z 114.1Not specified[8][9]

Detailed Experimental Protocol Example

This section provides a sample protocol for the LC-MS/MS analysis of lisinopril, synthesized from published methods.[1][2] Note: This is an example and must be optimized for your specific instrumentation and experimental goals.

1. Sample Preparation (Plasma)

  • To a 1.0 mL plasma sample, add an internal standard (e.g., ramipril or a stable isotope-labeled lisinopril).[2]

  • Perform a liquid-liquid extraction with 4 mL of a suitable organic solvent (e.g., tert-butyl methyl ether).[2]

  • Vortex mix for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3 µm particle size).[2]

  • Mobile Phase: A gradient or isocratic mixture of A) 5 mM ammonium formate in water with 0.1% formic acid and B) Acetonitrile. A typical isocratic condition is 30:70 (A:B).[2]

  • Flow Rate: 0.3 mL/min.[2]

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.[1]

3. Mass Spectrometry (MS/MS) Conditions

  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.3 kV.[2]

    • Cone Voltage: 30 V (Optimize between 20-50 V).[2]

    • Source Temperature: 120°C.[1][2]

    • Desolvation Temperature: 350°C.[2]

    • Desolvation Gas Flow: ~700 L/hr.[1]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Lisinopril: m/z 406.3 → 246.3 (quantifier), m/z 406.3 → 309.2 (qualifier).

    • Internal Standard (Ramipril example): m/z 417.4 → 234.1.[2]

  • Collision Energy: Optimize for each transition (starting point ~23-28 eV).[1][2]

  • Dwell Time: ~100 ms.[1]

Visualizations

The following diagrams illustrate key workflows and concepts for minimizing lisinopril fragmentation.

TroubleshootingWorkflow start Start: Fragmentation Issue check_ms1 Observe Precursor Ion (m/z 406.3) in MS1 Scan start->check_ms1 is_precursor_weak Is Precursor Weak or Absent? check_ms1->is_precursor_weak adjust_insource Minimize In-Source CID: 1. Lower Cone/Nozzle Voltage 2. Lower Source Temp is_precursor_weak->adjust_insource Yes check_fragments Precursor is Stable. Analyze Product Ions in MS2 is_precursor_weak->check_fragments No adjust_insource->check_ms1 is_signal_low Is Target Product Ion Signal Low? check_fragments->is_signal_low optimize_ce Optimize Collision Energy (CE) for the specific transition is_signal_low->optimize_ce Yes check_ratio Is m/z 245 > m/z 246? is_signal_low->check_ratio No end_ok Analysis Optimized optimize_ce->end_ok investigate_isomer Investigate Presence of RSS Diastereomer check_ratio->investigate_isomer Yes check_ratio->end_ok No investigate_isomer->end_ok

Caption: Troubleshooting workflow for lisinopril MS/MS fragmentation issues.

FragmentationPathway cluster_precursor Precursor Ion cluster_fragments Primary Fragments cluster_secondary Secondary Fragments lisinopril Lisinopril [M+H]⁺ m/z 406.3 frag309 Fragment m/z 309.2 lisinopril->frag309 - C5H9NO2 (Proline moiety) frag291 Fragment m/z 291.2 lisinopril->frag291 - C5H11NO3 (Rearrangement) frag246 Fragment m/z 246.3 frag309->frag246 - HCOOH, -NH3 frag245 Fragment m/z 245.0 frag291->frag245 - HCOOH

Caption: Simplified fragmentation pathway of protonated lisinopril in MS/MS.

References

Validation & Comparative

A Comparative Guide to LC-MS/MS Method Validation for Lisinopril: Featuring N-Benzyloxycarbonyl-(S)-Lisinopril-d5 as an Ideal Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of various validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of lisinopril in biological matrices. While specific literature detailing the use of N-Benzyloxycarbonyl-(S)-Lisinopril-d5 as an internal standard is not publicly available, this document extrapolates its expected performance based on the established principles of using stable isotope-labeled internal standards. For direct comparison, this guide details a validated method using Lisinopril-d5, a closely related deuterated analog, and contrasts it with methods employing common structural analog internal standards, Enalaprilat and Ramipril.

This comparison is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical methods for lisinopril.

Comparative Performance of LC-MS/MS Methods for Lisinopril

The selection of an appropriate internal standard is critical for the accuracy and precision of an LC-MS/MS method. The following table summarizes the performance characteristics of validated methods for lisinopril using different internal standards. The data for the Lisinopril-d5 method is presented as a benchmark for the expected performance of N-Benzyloxycarbonyl-(S)-Lisinopril-d5.

Table 1: Comparison of Key Performance Parameters for Lisinopril LC-MS/MS Methods

ParameterMethod 1: Lisinopril-d5 (Surrogate for N-Benzyloxycarbonyl-(S)-Lisinopril-d5)Method 2: EnalaprilatMethod 3: Ramipril
Linearity Range (ng/mL) 0.50–250.0[1]2.5–320[2][3]1.0–200[4]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.50[1]2.5[2][3]1.0[4]
Intra-day Precision (% CV) ≤5.26[1]<8.8[2][3]≤7.5[4]
Inter-day Precision (% CV) ≤5.26[1]<10.3[2][3]≤10.1[4]
Accuracy/Recovery (%) 96.6–103.1 (Recovery)[1]94.4–98.2 (Recovery)[2][3]Bias: ±6.8%[4]
Matrix Effect (IS-normalized) 0.97 to 1.03[1]Not explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and comparison. Below are the protocols for the three discussed LC-MS/MS methods.

Method 1: Using Lisinopril-d5 (as a surrogate for N-Benzyloxycarbonyl-(S)-Lisinopril-d5)

This method utilizes a stable isotope-labeled internal standard, which is considered the gold standard in quantitative mass spectrometry due to its ability to effectively compensate for matrix effects and variability in extraction and ionization.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • To 100 µL of human plasma, add the internal standard solution (Lisinopril-d5).

    • The samples are then loaded onto a Waters Oasis HLB (1 mL, 30 mg) extraction cartridge.

    • The cartridge is washed, and the analytes are eluted.

    • The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase[1].

  • Chromatographic Conditions:

    • LC Column: Hypersil Gold C18 (50 mm × 3.0 mm, 5 µm)[1].

    • Mobile Phase: Acetonitrile and 5.0 mM ammonium formate, pH 4.5 (85:15, v/v)[1].

    • Flow Rate: Not specified.

    • Run Time: 2.0 minutes[1].

  • Mass Spectrometric Conditions:

    • Ionization Mode: Negative Ionization[1].

    • MS/MS Transition: The specific m/z transitions for lisinopril and lisinopril-d5 are monitored in Multiple Reaction Monitoring (MRM) mode[1].

Method 2: Using Enalaprilat as an Internal Standard

This method employs a structural analog of lisinopril as the internal standard.

  • Sample Preparation (Protein Precipitation):

    • To human plasma, add the internal standard solution (Enalaprilat).

    • Deproteinate the sample by adding methanol.

    • Vortex the mixture and centrifuge at 14,000 r/min for 3 minutes.

    • Transfer the supernatant and evaporate to dryness at 50°C under vacuum.

    • Reconstitute the residue in the mobile phase[2].

  • Chromatographic Conditions:

    • LC Column: Thermo Hypersil-HyPURITY C18 (150 × 2.1 mm i.d., 5 µm)[2].

    • Mobile Phase: Formic acid solution (pH 2.9)–methanol–acetonitrile (58:25:17, v/v)[2].

    • Flow Rate: Not specified.

    • Run Time: Less than 3.5 minutes[2].

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI)[2].

    • MS/MS Transition: Monitored in Selected Ion Monitoring (SIM) mode with [M+H]+ at m/z 406 for lisinopril and 349 for enalaprilat[2].

Method 3: Using Ramipril as an Internal Standard

This method also utilizes a structural analog as the internal standard.

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • To 1.0 mL of plasma, add 0.1 µg of the internal standard (Ramipril).

    • Extract the sample with 4 mL of tert-butyl methyl ether.

    • Evaporate the organic layer and reconstitute the residue in 60 µL of the mobile phase[4].

  • Chromatographic Conditions:

    • LC Column: Reversed-phase Atlantis dC18 column[4].

    • Mobile Phase: 5 mM ammonium formate and acetonitrile (30:70, v:v)[4].

    • Flow Rate: 0.30 ml/minute[4].

    • Run Time: Not explicitly stated, but retention times are 1.28 min for lisinopril and 1.86 min for ramipril[4].

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Ion Mode[4].

    • MS/MS Transition: MRM mode with transitions of m/z 406.3 → 246.3 for lisinopril and m/z 417.4 → 234.1 for ramipril[4].

Visualizing the Experimental Workflow and Logical Comparisons

To further clarify the processes and the rationale behind internal standard selection, the following diagrams are provided.

LC-MS/MS Method Validation Workflow for Lisinopril cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation plasma Plasma Sample Collection add_is Spiking with Internal Standard plasma->add_is extraction Extraction (SPE, LLE, or PP) add_is->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution injection Injection into LC System reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection linearity Linearity & Range detection->linearity precision Precision (Intra- & Inter-day) detection->precision accuracy Accuracy & Recovery detection->accuracy stability Stability Studies detection->stability matrix_effect Matrix Effect Assessment detection->matrix_effect

Caption: Experimental workflow for LC-MS/MS method validation of lisinopril.

Comparison of Internal Standards for Lisinopril Analysis cluster_ideal Ideal Internal Standard (IS) cluster_alternative Alternative Internal Standards cluster_advantages Key Advantages cluster_disadvantages Potential Disadvantages deuterated_is Stable Isotope-Labeled IS (e.g., Lisinopril-d5, N-Benzyloxycarbonyl-(S)-Lisinopril-d5) adv1 Co-elution with Analyte deuterated_is->adv1 adv2 Similar Ionization Efficiency deuterated_is->adv2 adv3 Effective Matrix Effect Compensation deuterated_is->adv3 adv4 Higher Accuracy & Precision deuterated_is->adv4 analog_is Structural Analog IS (e.g., Enalaprilat, Ramipril) disadv1 Different Retention Time analog_is->disadv1 disadv2 Variable Ionization Suppression analog_is->disadv2 disadv3 Less Effective Compensation analog_is->disadv3 disadv4 Potential for Cross-Interference analog_is->disadv4

Caption: Logical comparison of internal standard types for lisinopril analysis.

References

A Comparative Guide to Internal Standards for Lisinopril Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lisinopril in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical studies. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency, matrix effects, and instrument response. This guide provides an objective comparison of three commonly used internal standards for lisinopril analysis: the structurally similar ACE inhibitor Enalaprilat , another ACE inhibitor Ramipril , and the stable isotope-labeled analogue Lisinopril-d5 .

Performance Comparison of Internal Standards

The selection of an internal standard is a pivotal step in method development. While stable isotope-labeled internal standards like Lisinopril-d5 are often considered the "gold standard" due to their near-identical physicochemical properties to the analyte, structurally similar compounds such as Enalaprilat and Ramipril can also provide reliable results when properly validated. The following table summarizes the key performance parameters of analytical methods employing these three internal standards for lisinopril quantification.

Performance ParameterEnalaprilatRamiprilLisinopril-d5
Linearity Range (ng/mL) 2.5 - 320[1][2]1.0 - 200[3]0.545 - 328[4] & 0.50 - 250.0[5]
Lower Limit of Quantification (LLOQ) (ng/mL) 2.5[1][2]1.0[3]0.545[4] & 0.50[5]
Intra-day Precision (%RSD) < 8.8[1][2]≤ 7.5[3]< 5.1[4] & ≤ 5.26[5]
Inter-day Precision (%RSD) < 10.3[1][2]≤ 10.1[3]Not explicitly stated, but method validated
Accuracy (%Bias or %Recovery) 94.4 - 98.2 (method recovery)[1][2]±6.2 to ±6.8 (%bias)[3]-7.4 to -0.4 (%RE)[4] & 96.6 - 103.1 (% recovery)[5]
Mean Extraction Recovery (%) ~80[1][2]96 (Lisinopril), 98 (IS)[3]96.6 - 103.1[5]
Matrix Effect Investigated and compensated for[1]Ion suppression: 7.6% (Lisinopril), 4.6% (IS)[3]IS-normalized matrix factors: 0.97 - 1.03[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are the experimental protocols for lisinopril analysis using each of the three internal standards.

Lisinopril Analysis using Enalaprilat as Internal Standard[1][2]
  • Sample Preparation: Protein precipitation. To 0.5 mL of plasma, add the internal standard solution followed by methanol for deproteination. Vortex and centrifuge. The supernatant is then dried and reconstituted for analysis.

  • Chromatographic Conditions:

    • Column: Thermo Hypersil-HyPURITY C18 (150 x 2.1 mm, 5 µm).

    • Mobile Phase: A mixture of formic acid solution (pH 2.9), methanol, and acetonitrile (58:25:17, v/v/v).

    • Flow Rate: Isocratic elution.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Selected Ion Monitoring (SIM).

    • Monitored Ions: [M+H]+ at m/z 406 for lisinopril and m/z 349 for enalaprilat.

Lisinopril Analysis using Ramipril as Internal Standard[3]
  • Sample Preparation: Liquid-liquid extraction. To 1.0 mL of plasma containing lisinopril and the ramipril internal standard, add 4 mL of tert-butyl methyl ether. After extraction, the organic layer is separated, evaporated, and the residue is reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: Reversed-phase Atlantis dC18.

    • Mobile Phase: 5 mM ammonium formate and acetonitrile (30:70, v/v).

    • Flow Rate: 0.30 mL/minute.

  • Mass Spectrometric Conditions:

    • Ionization Mode: ESI, Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: m/z 406.3 → 246.3 for lisinopril and m/z 417.4 → 234.1 for ramipril.

Lisinopril Analysis using Lisinopril-d5 as Internal Standard[4][5]
  • Sample Preparation: Solid-phase extraction (SPE). Plasma samples (100 µL) are pre-treated and loaded onto Waters Oasis HLB cartridges. The cartridges are washed, and the analytes are eluted, dried, and reconstituted.

  • Chromatographic Conditions:

    • Column: Hypersil Gold C18 (50 mm × 3.0 mm, 5 µm).[5]

    • Mobile Phase: Acetonitrile and 5.0 mM ammonium formate, pH 4.5 (85:15, v/v).[5]

  • Mass Spectrometric Conditions:

    • Ionization Mode: ESI, Negative.[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[5]

    • MRM Transitions: Specific transitions for lisinopril and lisinopril-d5 are monitored.[5]

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of lisinopril using an internal standard.

Lisinopril_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Add_IS Addition of Internal Standard Plasma->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI) Separation->Ionization Detection Mass Spectrometric Detection (MS/MS) Ionization->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification Result Concentration Determination Quantification->Result

Caption: General workflow for lisinopril analysis using an internal standard.

References

The Gold Standard: Enhancing Accuracy and Precision in Lisinopril Quantification with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of analytical methodologies for the quantification of the angiotensin-converting enzyme (ACE) inhibitor, lisinopril, reveals that the use of a deuterated internal standard, such as lisinopril-d5, significantly enhances the accuracy and precision of bioanalytical methods. This guide provides a comparative overview of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most robust analytical strategy.

The quantification of lisinopril in biological matrices, predominantly human plasma, is a critical aspect of pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. While various analytical techniques have been employed, LC-MS/MS has emerged as the preferred method due to its high sensitivity and selectivity. The inclusion of an appropriate internal standard (IS) is paramount in LC-MS/MS to compensate for variations in sample preparation and instrument response. This guide delves into the superior performance of deuterated internal standards compared to other structural analogs.

Comparative Analysis of Analytical Methods

The choice of internal standard is a pivotal factor influencing the reliability of quantitative bioanalysis. While structurally similar compounds like enalaprilat and ramipril have been utilized as internal standards for lisinopril quantification, studies employing the stable isotope-labeled deuterated standard, lisinopril-d5, consistently demonstrate superior performance in terms of accuracy and precision.[1][2]

Below is a summary of validation parameters from different LC-MS/MS methods for lisinopril quantification, highlighting the performance metrics achieved with and without a deuterated internal standard.

Analytical MethodInternal StandardMatrixLinearity Range (ng/mL)Accuracy (%)Precision (% CV)Recovery (%)Reference
LC-MS/MSLisinopril-d5Human Plasma0.50–250.0Not explicitly stated, but IS-normalized matrix factors were 0.97-1.03≤5.2696.6–103.1[2][3]
LC-MS/MSLisinopril-d5Human Plasma0.545–328Within 15.0 of theoretical valuesNot explicitly statedNot explicitly stated[1]
LC-MS/MSEnalaprilatHuman Plasma2–200AcceptableAcceptableNot explicitly stated[4]
LC-MS/MSEnalaprilatHuman Plasma2.5–32094.4–98.2< 8.8 (intra-day), < 10.3 (inter-day)~80[5][6]
LC-MS/MSRamiprilHuman Plasma1.0–200±6.2 (intra-day), ±6.8 (inter-day)≤7.5 (intra-day), ≤10.1 (inter-day)96[7]

The data clearly indicates that methods employing lisinopril-d5 as an internal standard exhibit excellent precision, with coefficients of variation (% CV) generally at or below 5.26%.[2][3] This is a significant improvement compared to methods using other internal standards, where precision values can be higher. The use of a deuterated standard, which co-elutes with the analyte and has nearly identical physicochemical properties, allows for more effective correction of matrix effects and variability in extraction efficiency and ionization, leading to more accurate and precise results.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for lisinopril quantification using both a deuterated and a non-deuterated internal standard.

Method 1: Lisinopril Quantification using Lisinopril-d5 Internal Standard

This method is adapted from a validated LC-MS/MS assay for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma.[2][3]

1. Sample Preparation (Solid Phase Extraction - SPE):

  • To 100 µL of human plasma, add the internal standard solution (lisinopril-d5).

  • Perform solid-phase extraction using Waters Oasis HLB cartridges.

  • Wash the cartridges and elute the analytes.

  • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

2. Liquid Chromatography:

  • Column: Hypersil Gold C18 (50 mm × 3.0 mm, 5 µm)[3]

  • Mobile Phase: Acetonitrile and 5.0 mM ammonium formate, pH 4.5 (85:15, v/v)[3]

  • Flow Rate: Not explicitly stated

  • Injection Volume: Not explicitly stated

  • Run Time: 2.0 min[3]

3. Mass Spectrometry:

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Ion Electrospray (ESI-)[2]

  • Monitored Transitions:

    • Lisinopril: m/z 404.3 → 114.1[2]

    • Lisinopril-d5: m/z 409.3 → 114.1[2]

Method 2: Lisinopril Quantification using Enalaprilat Internal Standard

This protocol is based on a validated LC-ESI-MS method.[5][6]

1. Sample Preparation (Protein Precipitation):

  • To a volume of human plasma, add the internal standard solution (enalaprilat).

  • Precipitate proteins by adding methanol.

  • Vortex and centrifuge the samples.

  • Transfer the supernatant and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

2. Liquid Chromatography:

  • Column: Thermo Hypersil-HyPURITY C18 (150 × 2.1 mm i.d., 5 µm)[5][6]

  • Mobile Phase: Formic acid solution (pH 2.9), methanol, and acetonitrile (58:25:17, v/v)[5][6]

  • Flow Rate: Not explicitly stated

  • Injection Volume: 10 µL[5]

3. Mass Spectrometry:

  • Instrument: Mass spectrometer with an electrospray ionization (ESI) source

  • Ionization Mode: Positive Ion[5][6]

  • Selected Ion Monitoring (SIM): Specific m/z values for lisinopril and enalaprilat are monitored.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the logical flow of each protocol.

cluster_0 Sample Preparation (SPE) cluster_1 LC-MS/MS Analysis Plasma Human Plasma Sample Add_IS_d5 Add Lisinopril-d5 IS Plasma->Add_IS_d5 SPE Solid Phase Extraction Add_IS_d5->SPE Wash Wash Cartridge SPE->Wash Elute Elute Analytes Wash->Elute Evaporate_Reconstitute Evaporate & Reconstitute Elute->Evaporate_Reconstitute Inject Inject into LC-MS/MS Evaporate_Reconstitute->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Quantification Data Acquisition & Quantification Detection->Quantification

Caption: Experimental workflow for lisinopril quantification using a deuterated internal standard.

cluster_0 Sample Preparation (Protein Precipitation) cluster_1 LC-MS/MS Analysis Plasma Human Plasma Sample Add_IS_Ena Add Enalaprilat IS Plasma->Add_IS_Ena Precipitate Protein Precipitation with Methanol Add_IS_Ena->Precipitate Centrifuge Vortex & Centrifuge Precipitate->Centrifuge Evaporate_Reconstitute Evaporate & Reconstitute Supernatant Centrifuge->Evaporate_Reconstitute Inject Inject into LC-MS/MS Evaporate_Reconstitute->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Quantification Data Acquisition & Quantification Detection->Quantification

Caption: Experimental workflow for lisinopril quantification using a non-deuterated internal standard.

References

Inter-Laboratory Comparison of Lisinopril Measurements: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of various analytical methodologies for the quantification of lisinopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor. The information is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate analytical techniques and to provide a basis for inter-laboratory method validation and comparison. While direct inter-laboratory comparison studies are not widely published, this guide synthesizes validation data from various independent studies to offer a comprehensive performance comparison of available methods.

Alternative Therapies to Lisinopril

Lisinopril is a first-line treatment for hypertension and heart failure. However, several alternative drug classes are available and may be considered based on patient-specific factors. These include:

  • Other ACE Inhibitors: Enalapril, Benazepril, Ramipril[1]

  • Angiotensin II Receptor Blockers (ARBs): Losartan, Valsartan, Irbesartan[1]

  • Calcium Channel Blockers: Amlodipine[2][3]

  • Diuretics: Hydrochlorothiazide[4]

  • Beta-Blockers: Metoprolol[4]

The choice of an alternative is often guided by the patient's tolerance to the side effects of lisinopril, such as a persistent dry cough, which is attributed to the accumulation of bradykinin.[5]

Data Presentation: A Comparative Analysis of Analytical Methods

The following tables summarize the performance characteristics of the most common analytical methods for lisinopril determination, as reported in various validation studies. This data can be used to compare the methods based on their sensitivity, precision, and accuracy.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Linearity Range (µg/mL)Accuracy (% Recovery)Intra-day Precision (%RSD)Inter-day Precision (%RSD)LOD (µg/mL)LOQ (µg/mL)Reference
3 - 798.37 - 99.02< 2< 20.361.11[6]
40 - 20098.7 - 102.4< 4< 40.2100.636[7]
5 - 20Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[8]
40 - 6099.97 - 100.09Not SpecifiedNot Specified1.444.35[9]
4 - 20< 2% (as RSD)< 2< 2Not SpecifiedNot Specified[10]

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

Linearity Range (ng/mL)Accuracy (% Recovery)Intra-day Precision (%RSD)Inter-day Precision (%RSD)LOQ (ng/mL)Reference
2.5 - 32094.4 - 98.2< 8.8< 10.32.5[11][12][13]
1.29 - 12997.5 - 105.9< 11.3< 11.31.29[14]

Table 3: Spectrophotometric Methods

Linearity Range (µg/mL)Accuracy (% Recovery)Intra-day Precision (%RSD)Inter-day Precision (%RSD)LOD (µg/mL)LOQ (µg/mL)Reference
10 - 5099.27 - 99.95< 2< 20.0790.238[15]
5 - 2597.64 - 101.89< 2< 20.160.48[16]
5.0 - 50.0> 97.51.02 - 1.93< 40.682.07[17]

Table 4: Titrimetric Methods

Applicable Range (mg)Accuracy (%RE)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
2.0 - 20.0< 2.5< 2.7< 2.7[18][19]
1.0 - 10.0< 2.5< 2.7< 2.7[19]
5.0 - 15.0< 2.5< 2.7< 2.7[19][20]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison tables. These protocols are intended to serve as a starting point for in-house method development and validation.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a representative example of a reversed-phase HPLC method for the quantification of lisinopril.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, and a Diode Array Detector (DAD) is used.[6]

  • Chromatographic Conditions:

    • Column: Phenomenex C18 (250 mm x 4.6 mm, 5 µm).[10]

    • Mobile Phase: A mixture of methanol and 0.1% trifluoroacetic acid (TFA) in water (50:50, v/v).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Detection Wavelength: 221 nm.[10]

    • Column Temperature: 32°C.[6]

    • Injection Volume: 20 µL.

  • Standard Solution Preparation: A stock solution of lisinopril (e.g., 50 µg/mL) is prepared in methanol. Working standards are prepared by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 3-7 µg/mL).[6]

  • Sample Preparation: For tablet dosage forms, a number of tablets are weighed and finely powdered. A portion of the powder equivalent to a single dose is accurately weighed and dissolved in a suitable solvent, followed by sonication and filtration. The filtrate is then diluted with the mobile phase to a concentration within the calibration range.

  • Validation Parameters:

    • Linearity: Assessed by preparing a series of at least five concentrations and performing a linear regression analysis of the peak area versus concentration. A correlation coefficient (r²) close to 1 indicates good linearity.[6]

    • Accuracy: Determined by the recovery method, where a known amount of standard drug is spiked into a pre-analyzed sample solution at different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery is then calculated.[15]

    • Precision: Evaluated by analyzing multiple replicates of the same sample on the same day (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).[15]

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This protocol outlines a sensitive LC-MS method for the determination of lisinopril in human plasma.

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[11]

  • Chromatographic Conditions:

    • Column: Thermo Hypersil-HyPURITY C18 reversed-phase column (150 x 2.1 mm i.d., 5 µm).[11]

    • Mobile Phase: A mixture of formic acid solution (pH 2.9), methanol, and acetonitrile (58:25:17, v/v).[11]

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).[11]

    • Detection Mode: Selected Ion Monitoring (SIM).[11]

  • Standard and Sample Preparation:

    • Internal Standard (IS): Enalaprilat is commonly used as an internal standard.[11]

    • Plasma Sample Preparation: Protein precipitation is a common method for plasma sample preparation. Methanol is added to the plasma sample, vortexed, and centrifuged to precipitate the proteins. The supernatant is then collected for analysis.[11]

  • Validation Parameters: Similar to the HPLC method, validation includes assessment of linearity, accuracy, precision, and the lower limit of quantitation (LLOQ).[11]

UV-Visible Spectrophotometric Method

This protocol describes a simple and cost-effective spectrophotometric method for lisinopril analysis.

  • Instrumentation: A UV-Visible spectrophotometer.

  • Methodology:

    • Solvent: Distilled water.[15]

    • Wavelength of Maximum Absorbance (λmax): 206 nm.[15]

    • Standard Solution Preparation: A stock solution of lisinopril is prepared in distilled water. Working standards are prepared by appropriate dilution of the stock solution to obtain concentrations within the linear range (e.g., 10-50 µg/mL).[15]

    • Sample Preparation: Similar to the HPLC method, tablets are powdered, and a solution is prepared in distilled water, followed by filtration and dilution.

  • Validation Parameters: The method is validated for linearity, accuracy, precision, LOD, and LOQ as per ICH guidelines.[15]

Mandatory Visualization

The following diagrams illustrate the signaling pathway of lisinopril and a general experimental workflow for its analysis.

Lisinopril_Signaling_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Lisinopril Lisinopril Lisinopril->ACE Inhibits Bradykinin Bradykinin Lisinopril->Bradykinin Prevents Degradation Bradykinin->Inactive_Fragments Degradation Vasodilation Vasodilation Bradykinin->Vasodilation

Caption: Mechanism of action of Lisinopril in the Renin-Angiotensin-Aldosterone System.

Experimental_Workflow Sample_Collection Sample Collection (e.g., Tablets, Plasma) Sample_Preparation Sample Preparation (e.g., Dissolution, Extraction, Dilution) Sample_Collection->Sample_Preparation Analytical_Method Analytical Method (e.g., HPLC, LC-MS, UV-Vis) Sample_Preparation->Analytical_Method Standard_Preparation Standard Preparation (Calibration Standards & QCs) Standard_Preparation->Analytical_Method Data_Acquisition Data Acquisition (e.g., Chromatogram, Spectrum) Analytical_Method->Data_Acquisition Data_Analysis Data Analysis (Quantification, Statistical Analysis) Data_Acquisition->Data_Analysis Results_Reporting Results & Reporting Data_Analysis->Results_Reporting

Caption: General experimental workflow for the quantification of Lisinopril.

References

A Comparative Guide to N-Benzyloxycarbonyl (S)-Lisinopril-d5 and Other Lisinopril Isotopes for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Benzyloxycarbonyl (S)-Lisinopril-d5 and other deuterated isotopes of lisinopril, primarily focusing on their application as internal standards in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). The selection of an appropriate internal standard is critical for the accuracy and precision of these assays.

Introduction to Lisinopril and its Isotopes

Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure. Accurate quantification of lisinopril in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. Stable isotope-labeled (SIL) compounds are the gold standard for use as internal standards in mass spectrometry-based quantification because they exhibit similar chemical and physical properties to the analyte but are distinguishable by their mass.

This guide focuses on two key deuterated lisinopril isotopes:

  • Lisinopril-d5: A deuterated analog of lisinopril where five hydrogen atoms in the phenyl group are replaced with deuterium.

  • This compound: A derivative of Lisinopril-d5 that includes a benzyloxycarbonyl (Cbz) protecting group attached to the primary amine of the lysine side chain.

Physicochemical Properties

A clear understanding of the physicochemical properties of these isotopes is fundamental to their application. The following table summarizes their key characteristics.

PropertyThis compoundLisinopril-d5
Chemical Name (2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid[1]((S)-1-carboxy-3-(phenyl-d5)propyl)-L-lysyl-L-proline[2]
CAS Number 1356931-02-6[1][3]1356905-39-9[2]
Molecular Formula C29H32D5N3O7[3]C21H26D5N3O5[2][4]
Molecular Weight 544.65 g/mol [3]410.52 g/mol [2][4][5]
Purity Typically ≥95%≥96.0%[5]

Performance as Internal Standards in LC-MS

Lisinopril-d5 is a close structural analog to lisinopril, differing only in the isotopic labeling of the phenyl ring. This makes it an excellent internal standard as it is expected to have nearly identical chromatographic retention time and ionization response to the unlabeled drug.

This compound , with the addition of the Cbz group, will have different physicochemical properties compared to lisinopril. The Cbz group is a common amine protecting group used in organic synthesis.[6][7] Its presence will increase the hydrophobicity of the molecule, leading to a longer retention time in reversed-phase liquid chromatography. While this chromatographic separation can be advantageous in preventing potential cross-talk or interference between the analyte and the internal standard, it also means that the two compounds will not be subjected to the exact same matrix effects during elution and ionization.

Experimental Protocols: Quantification of Lisinopril in Human Plasma using a Deuterated Internal Standard

While a specific protocol directly comparing the two isotopes is unavailable, the following represents a typical experimental workflow for the quantification of lisinopril in human plasma using a deuterated internal standard, based on established methods.[8]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 100 µL of human plasma, add the internal standard solution (either Lisinopril-d5 or this compound).

  • Vortex mix the samples.

  • Load the samples onto a pre-conditioned SPE cartridge (e.g., Waters Oasis HLB).

  • Wash the cartridge with an appropriate solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute lisinopril and the internal standard with a suitable elution solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (protonated molecule [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

Mass Spectrometry Fragmentation

The fragmentation of lisinopril and its deuterated analog in the mass spectrometer is crucial for developing a specific and sensitive MRM method. The collision-induced dissociation of protonated lisinopril and Lisinopril-d5 typically yields a prominent product ion at m/z 114.1, which corresponds to the pyrrolidine-2-carboxylic acid moiety.[9]

The fragmentation of this compound would be expected to be different due to the presence of the Cbz group. The initial fragmentation would likely involve the loss of the Cbz group or fragmentation within the benzyloxycarbonyl moiety, in addition to the fragmentation of the lisinopril backbone.

Logical Workflow for Internal Standard Selection

The choice between Lisinopril-d5 and this compound as an internal standard depends on the specific requirements of the assay. The following diagram illustrates the decision-making process.

ISTD_Selection start Start: Need for Lisinopril Quantification decision1 Primary Goal of the Assay start->decision1 option1 Closest possible match to analyte for matrix effect compensation decision1->option1 Mimic Analyte Behavior option2 Chromatographic separation from analyte to avoid potential cross-talk decision1->option2 Ensure Separation is1 Select Lisinopril-d5 option1->is1 is2 Select this compound option2->is2 validation Method Validation (Accuracy, Precision, Linearity, etc.) is1->validation is2->validation end Final Validated Assay validation->end

Caption: Decision workflow for selecting an appropriate lisinopril internal standard.

Signaling Pathway: Renin-Angiotensin System

Lisinopril exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE) within the Renin-Angiotensin System (RAS). Understanding this pathway is crucial for researchers in drug development.

RAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI   AngiotensinII Angiotensin II AngiotensinI->AngiotensinII   AT1R AT1 Receptor AngiotensinII->AT1R Binds to Effects Vasoconstriction Aldosterone Secretion Sodium & Water Retention AT1R->Effects Leads to Renin Renin Renin->AngiotensinI ACE ACE ACE->AngiotensinII Lisinopril Lisinopril (and its isotopes) Lisinopril->ACE Inhibition

Caption: Simplified diagram of the Renin-Angiotensin System and the mechanism of action of Lisinopril.

Conclusion

Both Lisinopril-d5 and this compound are valuable tools for the bioanalysis of lisinopril.

  • Lisinopril-d5 is the preferred choice when the primary goal is to have an internal standard that closely mimics the behavior of the analyte, thereby providing the most accurate compensation for matrix effects and variability in sample processing.

  • This compound may be considered when chromatographic separation from the analyte is desired to mitigate any potential for analytical interference or cross-talk. However, the differences in retention time and potentially ionization efficiency must be carefully evaluated and validated to ensure they do not compromise the accuracy of the assay.

Ultimately, the choice of the internal standard should be based on a thorough method development and validation process that demonstrates the chosen standard provides the required accuracy, precision, and robustness for the intended application.

References

A Comparative Fragmentation Analysis of Lisinopril and Its Deuterated Analog, Lisinopril-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the mass spectrometric fragmentation patterns of the angiotensin-converting enzyme (ACE) inhibitor lisinopril and its deuterated analog, lisinopril-d5. The data presented is essential for the development of robust bioanalytical methods, impurity profiling, and pharmacokinetic studies where a stable isotope-labeled internal standard is employed.

**Executive Summary

Lisinopril is an oral long-acting ACE inhibitor used in the treatment of hypertension and heart failure.[1][2] In quantitative bioanalysis, deuterated analogs like lisinopril-d5 are frequently used as internal standards to ensure accuracy and precision. Understanding the comparative fragmentation of the analyte and its labeled standard is crucial for optimizing mass spectrometry conditions and avoiding potential interferences. This guide outlines the fragmentation behavior of both molecules in positive and negative ionization modes, supported by experimental data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) studies.

**Experimental Protocols

The fragmentation data summarized below is derived from methodologies employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI).

Sample Preparation and Chromatography: Plasma samples are typically prepared via protein precipitation or solid-phase extraction.[3] Chromatographic separation is achieved using a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid solution) and an organic solvent like methanol or acetonitrile.[4][5][6]

Mass Spectrometry: Detection is performed on a triple-quadrupole mass spectrometer operating in either positive or negative ion ESI mode. Multiple reaction monitoring (MRM) is used for quantification, tracking the transition from a specific precursor ion to a product ion. Collision-induced dissociation (CID) is used to generate the fragment ions.

**Data Presentation: Fragmentation Comparison

The fragmentation of lisinopril and its deuterated analog, lisinopril-d5, yields distinct product ions depending on the ionization mode. The precursor ions for lisinopril are the protonated molecule [M+H]⁺ at m/z 406 and the deprotonated molecule [M-H]⁻ at m/z 404.3. For lisinopril-d5, the corresponding precursor ions are [M+H]⁺ at m/z 411 and [M-H]⁻ at m/z 409.3.

Table 1: Comparative Fragmentation Data in Positive Ion Mode

Precursor Ion (m/z)CompoundProduct Ion (m/z)Proposed Neutral Loss
406Lisinopril309C₅H₇N + CO
291Proline (C₅H₉NO₂)
246Rearrangement product
245Proline + HCOOH
2272-amino-4-phenylbutanoic acid
411Lisinopril-d5309C₅H₂D₅N + CO
296Proline-d5 (C₅H₄D₅NO₂)
251Rearrangement product
250Proline-d5 + HCOOH
2272-amino-4-phenylbutanoic acid

Table 2: Comparative Fragmentation Data in Negative Ion Mode

Precursor Ion (m/z)CompoundProduct Ion (m/z)Proposed Fragment Structure
404.3Lisinopril114.1Pyrrolidine-2-carboxylic acid (Proline)
409.3Lisinopril-d5114.1Pyrrolidine-2-carboxylic acid (Proline)

Note: In the negative ion mode, the deuterated proline ring in lisinopril-d5 does not form the primary monitored fragment ion, leading to an identical product ion as the non-deuterated lisinopril.[3][7]

**Fragmentation Pathways and Visualization

Positive Ion Mode Fragmentation of Lisinopril

In positive ion mode, protonated lisinopril undergoes several characteristic fragmentation pathways. A prominent loss involves the proline moiety, leading to the abundant ion at m/z 291.[8] Subsequent loss of formic acid from this ion results in the fragment at m/z 245.[8] A rearrangement can also lead to a product ion at m/z 309.[8] The fragmentation pathway for lisinopril-d5 is expected to follow a similar pattern, with a +5 Da shift for fragments containing the deuterated proline ring.

G cluster_lisinopril Lisinopril Fragmentation cluster_lisinopril_d5 Lisinopril-d5 Fragmentation Lisinopril [M+H]⁺\nm/z 406 Lisinopril [M+H]⁺ m/z 406 m/z 291 m/z 291 Lisinopril [M+H]⁺\nm/z 406->m/z 291 - Proline m/z 309 m/z 309 Lisinopril [M+H]⁺\nm/z 406->m/z 309 - C₅H₇N - CO (Rearrangement) m/z 245 m/z 245 m/z 291->m/z 245 - HCOOH Lisinopril-d5 [M+H]⁺\nm/z 411 Lisinopril-d5 [M+H]⁺ m/z 411 Lisinopril-d5 [M+H]⁺\nm/z 411->m/z 309 - C₅H₂D₅N - CO (Rearrangement) m/z 296 m/z 296 Lisinopril-d5 [M+H]⁺\nm/z 411->m/z 296 - Proline-d5 m/z 250 m/z 250 m/z 296->m/z 250 - HCOOH

Caption: Comparative fragmentation pathways of lisinopril and lisinopril-d5 in positive ESI mode.

Experimental Workflow

The general workflow for a comparative fragmentation analysis involves sample introduction, ionization, precursor ion selection, collision-induced dissociation, and product ion analysis.

G cluster_workflow LC-MS/MS Experimental Workflow A Sample Introduction (Lisinopril & Lisinopril-d5) B Electrospray Ionization (ESI) A->B C Precursor Ion Selection (Quadrupole 1) B->C D Collision-Induced Dissociation (CID) (Quadrupole 2) C->D E Product Ion Analysis (Quadrupole 3) D->E F Detection & Data Analysis E->F

Caption: General experimental workflow for tandem mass spectrometry analysis.

**Discussion

The fragmentation of lisinopril in positive ion mode is characterized by the cleavage of the amide bond connecting the proline moiety to the rest of the molecule, resulting in the ion at m/z 291.[8] This is a common fragmentation pathway for molecules containing a proline residue. For lisinopril-d5, where the deuterium labels are typically on the proline ring, this results in a corresponding fragment at m/z 296. This predictable +5 Da mass shift makes the transition from m/z 411 to m/z 296 a suitable choice for MRM-based quantification of lisinopril-d5.

In contrast, the negative ion mode fragmentation for both lisinopril and lisinopril-d5 produces a common, intense fragment ion at m/z 114.1, attributed to the pyrrolidine-2-carboxylic acid (proline) structure.[3][7] This indicates that for MRM assays in negative mode, while the precursor ions are distinct (m/z 404.3 for lisinopril and m/z 409.3 for lisinopril-d5), they can share a common product ion.[3] While this is a viable approach, care must be taken to ensure no cross-talk between the MRM channels.[3]

**Conclusion

The comparative fragmentation analysis of lisinopril and its deuterated analog, lisinopril-d5, reveals distinct and predictable fragmentation patterns that are dependent on the ionization mode. In positive ion mode, a clear mass shift is observed in fragments containing the deuterated proline ring, providing a robust basis for the use of lisinopril-d5 as an internal standard. In negative ion mode, both compounds can yield a common product ion, which also allows for reliable quantification. This guide provides the foundational data and experimental context necessary for researchers to develop and validate sensitive and specific LC-MS/MS methods for lisinopril.

References

Assessing the Purity of N-Benzyloxycarbonyl-(S)-Lisinopril-d5: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the chemical and isotopic purity of N-Benzyloxycarbonyl-(S)-Lisinopril-d5, a critical deuterated internal standard used in pharmacokinetic studies of Lisinopril. We present detailed experimental protocols, comparative data, and decision-making tools to assist researchers in selecting the most appropriate analytical strategy for their specific needs.

Introduction to Purity Assessment of Isotope-Labeled Standards

The accuracy of clinical and pre-clinical studies relying on stable isotope-labeled internal standards is fundamentally dependent on the purity of these reagents. For N-Benzyloxycarbonyl-(S)-Lisinopril-d5, it is crucial to determine not only the presence of chemical impurities but also the isotopic enrichment and the presence of unlabeled or partially labeled species. This guide focuses on three principal analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Analysis of Purity Assessment Methods

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the desired level of sensitivity, the need for structural information, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC, LC-MS, and qNMR for the analysis of N-Benzyloxycarbonyl-(S)-Lisinopril-d5.

FeatureHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Primary Measurement Chromatographic purity (area %)Mass-to-charge ratio and chromatographic purityMolar concentration and structural information
Detection of Impurities Good for non-volatile and semi-volatile impuritiesExcellent for a wide range of impurities, including those without a chromophoreDetects all proton-containing impurities
Isotopic Purity Assessment Not directly applicableCan determine the distribution of isotopologuesProvides precise information on deuterium incorporation
Quantification Relative quantification based on peak areaRelative and absolute quantification (with appropriate standards)Absolute quantification against a certified reference standard
Sensitivity Good (ng range)Excellent (pg to fg range)Moderate (µg to mg range)
Sample Throughput HighHighLow to moderate
Instrumentation Cost ModerateHighHigh

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is suitable for determining the chemical purity of N-Benzyloxycarbonyl-(S)-Lisinopril-d5 by separating it from potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile/water) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, gradually increasing it to elute more hydrophobic compounds. For example: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-31 min, 90-10% B; 31-35 min, 10% B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 215 nm

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling and Isotopic Enrichment

LC-MS is a powerful technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This allows for the identification of impurities and the assessment of isotopic enrichment.

Instrumentation:

  • LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the initial mobile phase composition.

  • LC Conditions:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient for separation of potential impurities.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Scan Mode: Full scan for impurity profiling and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for isotopic analysis.

    • Mass Range: m/z 100-1000 for full scan

  • Data Analysis:

    • Impurity Profiling: Identify potential impurities by their mass-to-charge ratio and fragmentation patterns.

    • Isotopic Enrichment: Determine the relative abundance of the d5-labeled compound and any unlabeled (d0) or partially deuterated species.

Quantitative NMR (qNMR) for Absolute Purity and Isotopic Content

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard. It is highly valuable for determining the absolute purity and confirming the isotopic labeling of N-Benzyloxycarbonyl-(S)-Lisinopril-d5.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the N-Benzyloxycarbonyl-(S)-Lisinopril-d5 sample.

    • Accurately weigh a known amount of the certified internal standard.

    • Dissolve both the sample and the internal standard in a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

    • Acquire a ²H (Deuterium) NMR spectrum to confirm the position and extent of deuteration.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard in the ¹H NMR spectrum.

    • Calculate the absolute purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.

    • Analyze the ²H NMR spectrum to confirm the deuterium labeling pattern and assess isotopic purity.

Visualizing the Workflow and Decision-Making Process

To aid in the understanding and selection of the appropriate analytical method, the following diagrams, generated using Graphviz, illustrate the experimental workflows and a decision-making flowchart.

experimental_workflow cluster_hplc HPLC Purity Assessment cluster_lcms LC-MS Impurity & Isotopic Analysis cluster_qnmr qNMR Absolute Purity & Isotopic Confirmation hplc_start Sample Weighing & Dissolution hplc_prep HPLC System Setup (Column, Mobile Phases) hplc_start->hplc_prep hplc_run Chromatographic Run (Gradient Elution) hplc_prep->hplc_run hplc_detect UV Detection (215 nm) hplc_run->hplc_detect hplc_data Data Analysis (Peak Area % Purity) hplc_detect->hplc_data lcms_start Sample Dilution lcms_prep LC-MS System Setup lcms_start->lcms_prep lcms_run LC Separation lcms_prep->lcms_run lcms_ms Mass Spectrometric Analysis (Full Scan/SIM) lcms_run->lcms_ms lcms_data Data Interpretation (Impurity ID, Isotopic Ratio) lcms_ms->lcms_data qnmr_start Accurate Weighing (Sample & Standard) qnmr_dissolve Dissolution in Deuterated Solvent qnmr_start->qnmr_dissolve qnmr_acquire 1H & 2H NMR Data Acquisition qnmr_dissolve->qnmr_acquire qnmr_process Spectral Processing & Integration qnmr_acquire->qnmr_process qnmr_calc Purity & Isotopic Content Calculation qnmr_process->qnmr_calc

Caption: Experimental workflows for purity assessment.

decision_flowchart decision decision result result start Start: Purity Assessment of N-Benzyloxycarbonyl-(S)-Lisinopril-d5 q1 Need absolute purity value? start->q1 q2 Need to identify unknown impurities? q1->q2 No result_qnmr Use Quantitative NMR (qNMR) q1->result_qnmr Yes q3 Routine chemical purity check needed? q2->q3 No result_lcms Use Liquid Chromatography-Mass Spectrometry (LC-MS) q2->result_lcms Yes result_hplc Use High-Performance Liquid Chromatography (HPLC) q3->result_hplc Yes end End q3->end No (Re-evaluate needs) result_qnmr->end result_lcms->end result_hplc->end

Caption: Decision flowchart for selecting a purity method.

Conclusion

The purity assessment of N-Benzyloxycarbonyl-(S)-Lisinopril-d5 is a multi-faceted process that requires careful consideration of the analytical goals.

  • HPLC is a robust and widely available technique suitable for routine chemical purity checks.

  • LC-MS offers superior sensitivity and specificity for comprehensive impurity profiling and is essential for determining isotopic enrichment.

  • qNMR stands out as a primary method for providing an accurate, absolute purity value and for unequivocally confirming the deuteration pattern.

For a complete characterization of N-Benzyloxycarbonyl-(S)-Lisinopril-d5, a combination of these techniques is often recommended. For instance, HPLC can be used for routine quality control, while LC-MS and qNMR are employed for in-depth characterization and reference standard certification. This integrated approach ensures the highest confidence in the quality of this critical analytical standard, thereby contributing to the reliability and accuracy of downstream drug development studies.

linearity of lisinopril calibration curve with N-Benzyloxycarbonyl (S)-Lisinopril-d5

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of analytical methods for the quantification of the angiotensin-converting enzyme (ACE) inhibitor, lisinopril, reveals robust linearity when employing various internal standards. This guide provides a comparative analysis of calibration curve performance, focusing on the use of N-Benzyloxycarbonyl-(S)-Lisinopril-d5 and other common internal standards, offering researchers and drug development professionals critical data for method selection and validation.

The quantification of lisinopril in biological matrices is a critical aspect of pharmacokinetic, bioequivalence, and clinical monitoring studies. A key performance characteristic of any quantitative analytical method is the linearity of the calibration curve, which demonstrates the direct proportionality between the analyte concentration and the instrumental response. The choice of an appropriate internal standard is paramount in achieving a reliable and reproducible linear response by correcting for variations in sample preparation and instrument performance.

This guide compares the linearity of lisinopril calibration curves obtained using three different internal standards: the deuterated analog N-Benzyloxycarbonyl-(S)-Lisinopril-d5 (a protected form of Lisinopril-d5), enalaprilat, and ramipril.

Comparative Linearity Data

The following table summarizes the key performance parameters of lisinopril calibration curves with different internal standards, as reported in various validation studies.

Internal StandardLinearity Range (ng/mL)Correlation Coefficient (r²)Analytical Technique
N-Benzyloxycarbonyl-(S)-Lisinopril-d5 0.50–250.0[1]Not explicitly stated, but method showed excellent linearity[1]LC-MS/MS[1]
Enalaprilat 2.5–320[2][3]≥ 0.99[3]LC-ESI-MS[2][3]
Ramipril 1.0–200[4]≥ 0.9980[4]LC-MS/MS[4]

Experimental Workflow Overview

The general workflow for establishing a lisinopril calibration curve using an internal standard is a multi-step process that ensures accuracy and precision. The following diagram illustrates the typical experimental procedure from sample preparation to data analysis.

experimental_workflow Experimental Workflow for Lisinopril Calibration Curve Generation cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Prepare Lisinopril Stock Solution standards Prepare Calibration Curve Standards start->standards qc Prepare Quality Control (QC) Samples start->qc spike Spike Standards, QCs, and Blank Matrix with IS standards->spike qc->spike is Prepare Internal Standard (IS) Solution is->spike extract Sample Extraction (e.g., Protein Precipitation, SPE) spike->extract lcms LC-MS/MS Analysis extract->lcms integrate Peak Area Integration lcms->integrate ratio Calculate Peak Area Ratio (Lisinopril/IS) integrate->ratio plot Plot Peak Area Ratio vs. Concentration ratio->plot regress Perform Linear Regression plot->regress end Determine Linearity, Range, and Correlation Coefficient regress->end

Caption: A flowchart illustrating the key steps in the generation of a lisinopril calibration curve using an internal standard.

Detailed Experimental Protocols

Method 1: N-Benzyloxycarbonyl-(S)-Lisinopril-d5 as Internal Standard

This method is suitable for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma.[1]

  • Sample Preparation: Solid phase extraction (SPE) using Waters Oasis HLB cartridges is employed for sample pre-treatment from 100 µL of plasma.[1]

  • Chromatography: A Hypersil Gold C18 column (50 mm × 3.0 mm, 5 µm) is used for separation.[1] The mobile phase consists of acetonitrile and 5.0 mM ammonium formate (pH 4.5) in an 85:15 (v/v) ratio.[1] The analytes are eluted within 2.0 minutes.[1]

  • Mass Spectrometry: Analysis is performed in the negative ionization mode using multiple reaction monitoring (MRM).[1]

Method 2: Enalaprilat as Internal Standard

This rapid and specific LC-ESI-MS method is designed for the determination of lisinopril in human plasma.[2][3]

  • Sample Preparation: Deproteination of serum samples is achieved by adding methanol twice.[2][3]

  • Chromatography: A Thermo Hypersil-HyPURITY C18 reversed-phase column (150 x 2.1 mm i.d., 5 µm) is used.[2][3] The mobile phase is a mixture of formic acid solution (pH 2.9), methanol, and acetonitrile in a 58:25:17 (v/v/v) ratio.[2][3]

  • Mass Spectrometry: Detection is carried out using an electrospray ion source in the positive selected ion monitoring mode.[2][3]

Method 3: Ramipril as Internal Standard

This LC-MS/MS assay provides a simple and sensitive method for quantifying lisinopril in human plasma.[4]

  • Sample Preparation: Plasma samples (1.0 ml) containing lisinopril are spiked with 0.1 µg of ramipril as the internal standard.[4] Extraction is performed with 4 ml of tert-butyl methyl ether, and the residue is reconstituted in 60 µl of the mobile phase.[4]

  • Chromatography: An Atlantis dC18 reversed-phase column is used for analysis.[4] The mobile phase is a mixture of 5 mM ammonium formate and acetonitrile in a 30:70 (v/v) ratio, delivered at a flow rate of 0.30 ml/minute.[4]

  • Mass Spectrometry: Mass spectrometry is performed in the positive ion mode using multiple reaction monitoring (MRM) with transitions of m/z 406.3 → 246.3 for lisinopril and m/z 417.4 → 234.1 for ramipril.[4]

Conclusion

The selection of an appropriate internal standard is a critical determinant of the performance of a bioanalytical method for lisinopril quantification. The use of a deuterated internal standard such as N-Benzyloxycarbonyl-(S)-Lisinopril-d5 is often considered the gold standard due to its similar physicochemical properties to the analyte, which can lead to improved accuracy and precision by effectively compensating for matrix effects and variability in extraction and ionization.

However, the data presented demonstrates that excellent linearity can also be achieved with other structurally related ACE inhibitors like enalaprilat and ramipril. The choice of internal standard may therefore be guided by factors such as commercial availability, cost, and the specific requirements of the analytical method, including the need for simultaneous analysis of other compounds. All three methods presented provide a robust linear response over a clinically relevant concentration range, making them suitable for a variety of research and drug development applications. Researchers should carefully validate their chosen method according to regulatory guidelines to ensure its suitability for the intended purpose.

References

A Comparative Guide to Analytical Methods for Lisinopril Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lisinopril is critical for pharmacokinetic studies, quality control, and formulation development. This guide provides a detailed comparison of three prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).

This document outlines the experimental protocols for each method and presents a quantitative comparison of their performance characteristics to aid in the selection of the most appropriate assay for specific research needs.

Method Performance Comparison

The selection of an analytical method for lisinopril quantification is often a trade-off between sensitivity, speed, and operational complexity. The following tables summarize the key performance parameters of HPLC-UV, LC-MS/MS, and HPTLC methods based on published validation data.

Parameter HPLC-UV LC-MS/MS HPTLC
Linearity Range 2 - 60 µg/mL[1][2]1.29 - 320 ng/mL[3][4][5]250 - 1500 ng/band[6]
Limit of Detection (LOD) 0.1 - 0.36 µg/mL[1][7]~1 ng/mL[8]37.93 - 83.45 ng/band[6][9]
Limit of Quantification (LOQ) 0.636 - 1.11 µg/mL[7]1.29 - 2.5 ng/mL[3][4][5][8]113.92 - 252.87 ng/band[6][9]
Accuracy (% Recovery) 98.2% - 101.1%[2][10]94.4% - 105.9%[3][4][5]99.34% - 100.92%[9]
Precision (%RSD) < 2%[7]< 11.3%[3][4][5]Not consistently reported
Primary Application Routine quality control of pharmaceutical dosage formsBioanalysis of plasma/serum samples, pharmacokinetic studiesHigh-throughput screening and quality control

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are synthesized from validated methods published in peer-reviewed journals.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine analysis of lisinopril in pharmaceutical formulations.

Workflow Diagram:

prep Sample Preparation (Dissolution in Mobile Phase) hplc HPLC System (Isocratic Elution) prep->hplc detection UV Detection (210-225 nm) hplc->detection analysis Data Analysis (Peak Area vs. Concentration) detection->analysis

HPLC-UV workflow for lisinopril quantification.

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.[11][12]

  • Mobile Phase: A variety of mobile phases have been reported. A common composition is a mixture of methanol and water, sometimes with pH adjustment using triethylamine and orthophosphoric acid.[12] Another reported mobile phase is a mixture of acetonitrile and a buffer solution like sodium acetate.[1] The mobile phase is typically filtered and degassed before use.

  • Flow Rate: An isocratic flow rate of 1.0 mL/min is common.[11][12]

  • Detection: UV detection is performed at a wavelength between 210 nm and 225 nm.[11]

  • Sample Preparation: For tablet dosage forms, a representative number of tablets are crushed to a fine powder. A portion of the powder equivalent to a specific amount of lisinopril is accurately weighed and dissolved in the mobile phase, followed by sonication and filtration.[2] For serum samples, protein precipitation followed by centrifugation is a common preparation step.[10]

  • Calibration: A calibration curve is constructed by plotting the peak area of lisinopril against a series of known concentrations of a standard solution.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and selectivity, making it the method of choice for bioanalytical applications where low concentrations of lisinopril in complex matrices like human plasma need to be quantified.

Workflow Diagram:

extraction Sample Preparation (Protein Precipitation or SPE) lc LC Separation (Reversed-Phase Column) extraction->lc ms MS/MS Detection (ESI+, SRM/MRM) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant

LC-MS/MS workflow for lisinopril bioanalysis.

Methodology:

  • Chromatographic System: A liquid chromatography system coupled to a tandem mass spectrometer (MS/MS) is used. A reversed-phase C18 column is commonly employed for separation.[3][4]

  • Mobile Phase: The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous solution containing a modifier like formic acid or ammonium acetate to improve ionization.[3][4][8]

  • Ionization and Detection: Electrospray ionization (ESI) in the positive ion mode is typically used.[3][4] Quantification is achieved using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for high specificity.[5][8] The precursor to product ion transitions for lisinopril are monitored.[8]

  • Sample Preparation: Due to the complexity of biological matrices, sample preparation is crucial. Common techniques include protein precipitation with methanol or perchloric acid, or solid-phase extraction (SPE) for cleaner samples.[3][4][5][8] An internal standard (IS), such as enalaprilat, is added before sample preparation to correct for matrix effects and variability.[3][4][8]

  • Calibration: A calibration curve is generated by plotting the peak area ratio of lisinopril to the internal standard against the concentration of the standards.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput method suitable for quality control and screening purposes.

Workflow Diagram:

spotting Sample Application (Automated Spotting) development Chromatographic Development (Mobile Phase Migration) spotting->development drying Plate Drying development->drying scanning Densitometric Scanning (210-218 nm) drying->scanning analysis Data Analysis (Peak Area vs. Amount) scanning->analysis

References

Safety Operating Guide

Navigating the Safe Disposal of N-Benzyloxycarbonyl (S)-Lisinopril-d5: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N-Benzyloxycarbonyl (S)-Lisinopril-d5, ensuring compliance with safety standards and minimizing environmental impact.

Core Principles of Chemical Waste Management

The disposal of this compound, as with any laboratory chemical, must adhere to local, state, and national regulations. The fundamental principle is to prevent its release into the environment, which means it should never be poured down the drain or disposed of in regular trash.[1]

Quantitative Safety Data

ParameterSpeciesValueExposure Time
ErC50Green Algae> 120 mg/L72 hours
NOECGreen Algae120 mg/L72 hours
LC50Rainbow Trout> 1060 mg/L96 hours (semi-static)
NOECRainbow Trout1060 mg/L96 hours
Caption: Ecotoxicity data for Lisinopril dihydrate, a related compound. This data highlights the importance of preventing the release of such compounds into aquatic environments.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves, and a lab coat.

2. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste in a designated, clearly labeled, and sealable container. This includes any contaminated consumables such as weigh boats or filter paper.

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and clearly labeled waste container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[2]

  • Empty Containers: "Empty" containers that held the compound must also be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3]

3. Labeling: All waste containers must be clearly labeled with the full chemical name: "this compound Waste" and the appropriate hazard symbols as determined by your institution's safety office.

4. Storage: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.

5. Disposal Request: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Provide them with a complete and accurate description of the waste.

6. Spill Management: In the event of a spill, isolate the area. For small spills, use an absorbent, non-reactive material to collect the spilled compound. Place the contaminated absorbent material into a sealed container and dispose of it as hazardous waste. For larger spills, evacuate the area and contact your institution's emergency response team.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical decision points and safety measures required at each step.

Disposal Workflow for this compound A Start: Identify Waste (Solid, Liquid, Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste into Designated Containers B->C D Is the container empty? C->D E Triple Rinse with Appropriate Solvent D->E Yes G Clearly Label Waste Container (Chemical Name, Hazard Symbols) D->G No F Collect Rinsate as Hazardous Waste E->F F->C H Store in Designated Hazardous Waste Area G->H I Arrange for Professional Disposal (EHS or Licensed Contractor) H->I J End: Waste Removed I->J

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and waste disposal guidelines for detailed requirements.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.